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  • Product: 4-Phenyl-1,3-oxazinane
  • CAS: 2137559-66-9

Core Science & Biosynthesis

Foundational

What is the synthesis mechanism of 4-Phenyl-1,3-oxazinane

An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1,3-oxazinane Introduction 4-Phenyl-1,3-oxazinane and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1,3-oxazinane

Introduction

4-Phenyl-1,3-oxazinane and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The 1,3-oxazinane ring system is a key structural motif in a variety of biologically active molecules, exhibiting a range of pharmacological properties including anticonvulsant, anti-inflammatory, and antimicrobial activities.[1] The presence of a phenyl group at the 4-position often enhances the biological efficacy and modulates the physicochemical properties of these compounds. This guide provides a comprehensive overview of the primary synthetic routes to 4-Phenyl-1,3-oxazinane, with a focus on the underlying reaction mechanisms, experimental protocols, and strategies for stereochemical control.

Core Synthesis Mechanism: Cyclocondensation of 1,3-Aminoalcohols and Aldehydes

The most direct and widely employed method for the synthesis of 4-Phenyl-1,3-oxazinanes is the cyclocondensation reaction between a 1,3-aminoalcohol and an aldehyde or ketone.[2] This approach is favored for its atom economy and the ready availability of the starting materials.

Mechanistic Insights

The reaction typically proceeds under acidic catalysis. The catalyst protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. The amino group of the 1,3-aminoalcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the hydroxyl group on the iminium ion, which is formed upon dehydration of the hemiaminal. The final step is the deprotonation of the oxonium ion to yield the 1,3-oxazinane ring.

The presence of air can also facilitate this reaction, as atmospheric oxygen can oxidize the aldehyde to the corresponding carboxylic acid, which then acts as an in-situ acid catalyst.[3][4][5] This observation is particularly relevant in microwave-assisted syntheses where reactions can be significantly accelerated.[3][4][5]

Experimental Workflow for Acid-Catalyzed Cyclocondensation

start Start reactants Combine 3-amino-1-propanol, benzaldehyde, and acid catalyst in a suitable solvent (e.g., toluene). start->reactants reflux Reflux the reaction mixture with a Dean-Stark trap to remove water. reactants->reflux monitor Monitor reaction progress by TLC or GC-MS. reflux->monitor workup Perform aqueous workup: - Quench with base (e.g., NaHCO3) - Extract with organic solvent - Wash with brine monitor->workup purify Purify the crude product by column chromatography. workup->purify characterize Characterize the final product (NMR, IR, MS). purify->characterize end End characterize->end

Caption: General workflow for the synthesis of 4-Phenyl-1,3-oxazinane via acid-catalyzed cyclocondensation.

Detailed Experimental Protocol

Materials:

  • 3-Amino-1-propanol

  • Benzaldehyde

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-amino-1-propanol (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (20 mL).

  • Heat the reaction mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[2]

  • Characterize the purified 4-Phenyl-1,3-oxazinane using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Stereochemical Considerations

When using substituted 1,3-aminoalcohols, the formation of diastereomers is possible. The diastereoselectivity of the cyclization is influenced by the reaction conditions, including the choice of catalyst and solvent.[2] The relative stereochemistry of the substituents on the oxazinane ring can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constants (J-values) between protons on the ring.[2]

Alternative Synthetic Routes

While the cyclocondensation of 1,3-aminoalcohols and aldehydes is the most common approach, several other methods have been developed for the synthesis of 1,3-oxazines, including those with a phenyl substituent.

Synthesis from Chalcones

Substituted 1,3-oxazines can be synthesized from chalcones, which are α,β-unsaturated ketones.[1][6] This method typically involves the reaction of a chalcone derivative with urea in the presence of a base, such as ethanolic sodium hydroxide.[1] The reaction proceeds through a Michael addition of urea to the chalcone, followed by an intramolecular cyclization and dehydration to form the 1,3-oxazine ring.

Gold-Catalyzed Cycloisomerization

For the synthesis of benzo-fused 4-phenyl-1,3-oxazines, a gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has been reported.[7] This method provides a route to highly substituted 4H-benzo[d][3][5]oxazines under mild reaction conditions. The mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack by the amide oxygen.

Palladium-Catalyzed Carbonylation-Cyclization

Palladium-catalyzed carbonylation-cyclization domino reactions have been employed for the synthesis of 4H-benzo[e][3][5]oxazin-4-ones from ortho-halophenols and cyanamide.[8] While not a direct synthesis of 4-phenyl-1,3-oxazinane, this method highlights the utility of modern catalytic approaches in constructing the oxazine core, which can potentially be further functionalized.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of 1,3-oxazinanes.[3][4][5] This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. The efficiency of microwave-assisted synthesis can be further enhanced by the use of catalysts. Interestingly, even in the absence of an added catalyst, the presence of air can be sufficient to promote the reaction by oxidizing the aldehyde to a carboxylic acid, which then acts as the catalyst.[3][4][5]

Data Summary

Synthetic MethodStarting MaterialsCatalyst/ReagentsKey Features
Cyclocondensation 1,3-Aminoalcohol, AldehydeAcid catalyst (e.g., p-TsOH) or AirHigh atom economy, versatile, common.[2]
From Chalcones Chalcone, UreaBase (e.g., Ethanolic NaOH)Access to highly substituted oxazines.[1][6]
Gold-Catalyzed N-(2-alkynyl)aryl benzamideGold(I) catalystSynthesis of benzo-fused oxazines.[7]
Palladium-Catalyzed o-halophenol, cyanamidePalladium catalyst, CO sourceSynthesis of benzoxazin-4-ones.[8]
Microwave-Assisted 1,3-Aminoalcohol, AldehydeCatalyst or AirRapid, high yields.[3][4][5]

Conclusion

The synthesis of 4-Phenyl-1,3-oxazinane is most commonly achieved through the acid-catalyzed cyclocondensation of a 1,3-aminoalcohol and benzaldehyde. This method is robust, versatile, and amenable to various modifications. Alternative synthetic strategies, including those utilizing chalcones, modern catalytic systems, and microwave assistance, provide access to a broader range of substituted 1,3-oxazine derivatives. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction scale. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving the desired stereochemical outcome.

References

  • Al-Masum, M., Lott, B. and Ghazialsharif, N. (2012) An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]

  • Al-Masum, M., Lott, B. and Ghazialsharif, N. (2012) An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing. [Link]

  • Al-Masum, M., Lott, B. and Ghazialsharif, N. (2012) An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. SCIRP.org. [Link]

  • Wuts, P. G. M. (2006) One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science, 8(5), 449-453. [Link]

  • Al-Masum, M., Lott, B. and Ghazialsharif, N. (2012) An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. ResearchGate. [Link]

  • Sharma, P., et al. (2021) Synthesis of New Schiff Base of 1,3-Oxazine and 1,3-Thiazine Derivatives Derived from 4-Phenyl Substituted Chalcones and Evaluation of their Antibacterial Activity. Asian Journal of Chemistry, 33(3), 531-536. [Link]

  • Chaitra G* and Rohini RM. (2018) Synthesis and Biological Activities of[3][5]-Oxazine Derivatives. Der Pharma Chemica, 10(3), 133-139. [Link]

  • Wikipedia. Styrene oxide. [Link]

  • Reddy, G. S., et al. (2023) One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 28(9), 3804. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazinanes. [Link]

  • Belbachir, M., et al. (2013) SYNTHESIS OF POLY (STYRENE-CO-1,3,5-TRIOXANE) BY ECOLOGIC CATALYST MONTMORILLONITE MAGHNITE-Na+ CATALYST. ResearchGate. [Link]

  • Babaei, Z., et al. (2021) Efficient synthesis of some[3][5]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 11, 19448. [Link]

  • Chole, S. P. (2023) One pot Multicomponent Synthesis of 1, 3-oxazine derivatives. Journal of Emerging Technologies and Innovative Research, 10(1). [Link]

  • Kumar, P., et al. (2024) Mechanism for styrene epoxidation using H2O2 and 1,3,5‐triazine based microporous network as catalyst. ResearchGate. [Link]

  • RSC Publishing. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. [Link]

  • Martínez-Triana, Y., et al. (2021) Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][3][5]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 6(45), 30607–30617. [Link]

  • Lindh, J., et al. (2017) Synthesis of 4H-Benzo[e][3][5]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction. European Journal of Organic Chemistry, 2017(48), 7247-7253. [Link]

  • Al-Masri, O. A., et al. (2020) Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

  • Reddy, C. R., et al. (2022) Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6296. [Link]

  • El-Hiti, G. A., et al. (2024) Advanced Catalytic Syntheses of 1,3-Oxazine Derivatives via Electrophilic Substitution Using Mono- and Bimetallic Phosphate Catalysts. ResearchGate. [Link]

  • Ota, Y., et al. (2022) Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][3][5]oxazines by intramolecular Hiyama coupling. Chemical Communications, 58(8), 1083-1086. [Link]

  • Anary-Abbasinejad, M., et al. (2007) New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Journal of Chemical Research, 2007(11), 634-636. [Link]

Sources

Exploratory

Structural and Functional Profiling of 4-Phenyl-1,3-oxazinane: A Technical Whitepaper

Executive Summary As the demand for high-precision chiral building blocks and advanced functional materials accelerates, 4-phenyl-1,3-oxazinane and its derivatives have emerged as highly versatile scaffolds. Characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for high-precision chiral building blocks and advanced functional materials accelerates, 4-phenyl-1,3-oxazinane and its derivatives have emerged as highly versatile scaffolds. Characterized by a saturated six-membered heterocyclic ring containing oxygen and nitrogen, the strategic placement of a phenyl group at the C4 position introduces critical steric and electronic properties. This whitepaper synthesizes the physicochemical data, self-validating synthetic protocols, and advanced applications of 4-phenyl-1,3-oxazinane derivatives, providing a comprehensive guide for researchers in drug development and materials science.

Physicochemical Properties & Quantitative Data

The core 1,3-oxazinane ring adopts a chair conformation, with the C4-phenyl group heavily influencing the molecule's thermodynamic stability and spatial geometry [1]. The stereocenters at the C4 position—yielding (R) and (S) enantiomers—are paramount for its role as a chiral auxiliary and asymmetric ligand.

Table 1: Core Physicochemical Properties of Key Derivatives
CompoundMolecular FormulaMolecular WeightPhysical StateKey Applications
4-Phenyl-1,3-oxazinane C₁₀H₁₃NO163.22 g/mol Solid / LiquidChiral auxiliary, Building block
(S)-4-Phenyl-1,3-oxazinane-2-thione C₁₀H₁₁NOS193.27 g/mol White SolidChiral ligand for Ag₆ nanoclusters
4-Phenyl-1,3-oxazinan-2-one C₁₀H₁₁NO₂177.20 g/mol Crystalline SolidPDE IV inhibitors, Drug intermediates

To validate the structural integrity of these synthesized derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Below is the quantitative NMR profiling for the critical (S) -4-phenyl-1,3-oxazinane-2-thione derivative, which serves as a baseline for quality control [2].

Table 2: ¹H and ¹³C NMR Characterization of (S)-4-Phenyl-1,3-oxazinane-2-thione (DMSO-d₆)
NucleusChemical Shift (δ, ppm)Multiplicity & CouplingStructural Assignment
¹H 9.95s, 1HNH proton (Thioamide)
¹H 7.40 – 7.26m, 5HAromatic phenyl ring protons
¹H 4.64td, J = 5.8, 2.5 Hz, 1HC4 methine proton (Stereocenter)
¹H 4.32 – 4.07m, 2HC6 methylene protons
¹H 2.33 – 1.88m, 2HC5 methylene protons
¹³C 186.49sC=S (Thiocarbonyl carbon)
¹³C 141.79 – 126.69mPhenyl ring carbons
¹³C 65.78, 53.99, 28.79sOxazinane ring carbons (C6, C4, C5)

Self-Validating Synthetic Protocols

In advanced chemical synthesis, reproducibility is dictated by understanding the causality behind each reagent. The following protocols are engineered as self-validating workflows, ensuring that intermediate quality dictates the success of the final yield.

Protocol A: Synthesis of (S)-4-Phenyl-1,3-oxazinane-2-thione

This derivative is synthesized via the oxidative cyclization of a chiral amino alcohol.

  • Initiation : Dissolve 1.0 g (6.6 mmol) of (S) -3-amino-3-phenylpropan-1-ol in 20 mL of anhydrous methanol at 0 °C.

  • Base Activation : Add 0.92 mL (6.6 mmol) of triethylamine.

    • Causality: Triethylamine acts as a non-nucleophilic base. It deprotonates the primary amine, drastically increasing its nucleophilicity to prime it for the subsequent electrophilic attack.

  • Thio-Insertion : Dropwise addition of 0.4 mL (6.6 mmol) carbon disulfide (CS₂). Stir at room temperature for 30 minutes.

    • Self-Validation: The reaction mixture will transition in color, indicating the formation of the intermediate dithiocarbamate.

  • Oxidative Cyclization : Add 0.43 mL (8 mmol) of 30% hydrogen peroxide (H₂O₂) and stir for 2 hours.

    • Causality: H₂O₂ acts as an oxidative driver. It facilitates the desulfurization of the dithiocarbamate intermediate, forcing an intramolecular nucleophilic attack by the hydroxyl group onto the thiocarbonyl carbon, thereby closing the 6-membered ring [2].

  • Workup & QC : Remove methanol under reduced pressure. Dilute with CH₂Cl₂, wash with H₂O, and dry over anhydrous Na₂SO₄. Purify via recrystallization (CH₂Cl₂/hexane). Validate via TLC ( Rf​ = 0.38 in PE/EtOAc 1:1) and NMR (Table 2).

G A Chiral Precursor (S)-3-Amino-3-phenylpropan-1-ol B CS2 + NEt3 (0°C to RT) A->B Base-Activated Nucleophilic Attack C Dithiocarbamate Intermediate B->C Thio-Insertion D H2O2 (30%) Oxidative Cyclization C->D Desulfurization E Target Ligand (S)-4-Phenyl-1,3-oxazinane-2-thione D->E Intramolecular Ring Closure

Synthetic workflow and oxidative cyclization mechanism of (S)-4-phenyl-1,3-oxazinane-2-thione.
Protocol B: Acid-Catalyzed Ring-Opening of N-Boc-1,3-Oxazinanes

Ring-opening methodologies are crucial for generating deprotected 1,3-amino alcohols, which are vital pharmaceutical intermediates [1].

  • Solvation : Dissolve the C4-functionalized N-Boc-1,3-oxazinane in anhydrous tetrahydrofuran (THF).

  • Acid Catalysis : Treat the solution with trifluoroacetic acid (TFA).

    • Causality: TFA protonates the heterocyclic oxygen/nitrogen atoms. This electron withdrawal severely weakens the adjacent carbon-heteroatom bonds, rendering the ring highly susceptible to nucleophilic cleavage by water during the subsequent workup.

  • Monitoring : Stir at room temperature.

    • Self-Validation: Monitor via TLC. The reaction is complete when the non-polar starting material spot is entirely replaced by a highly polar amino-alcohol spot.

  • Purification : Remove solvent under reduced pressure and purify via column chromatography. Yields typically exceed 90% (e.g., 95% yield for the (S) -tert-butyl 4-phenyl derivative) [1].

Advanced Applications

Ligand Engineering in Chiral Ag₆ Nanoclusters

In the realm of optoelectronic devices, 4-phenyl-1,3-oxazinane-2-thione is deployed as a chiral ligand to stabilize superatomic silver (Ag₆) nanoclusters[2]. The C4-phenyl group is not merely a structural appendage; its massive steric hindrance physically distorts the Ag₆ cluster nucleus during coordination. This ligand-induced distortion dictates the chirality transfer mechanism, resulting in a fascinating phenomenon known as Circularly Polarized Luminescence (CPL) inversion . By simply swapping a methyl group for the phenyl group on the oxazinane ring, researchers can invert the CPL signal without changing the absolute (R) or (S) configuration of the ligand[2].

G A Chiral Ligand (S)-4-Phenyl-1,3-oxazinane-2-thione B Ag Precursor Coordination A->B Ligand Exchange C Reduction Process (Nucleation) B->C Reducing Agent D Ag6 Nanocluster Core (Sterically Distorted) C->D Steric Hindrance from Phenyl Group E Circularly Polarized Luminescence (CPL) Inversion D->E Chiral Transfer to Metal Backbone

Ligand-induced chirality transfer and CPL inversion mechanism in Ag6 nanoclusters.
Pharmaceutical Intermediates and Enzyme Probes

Beyond materials science, the oxazinane scaffold is deeply embedded in medicinal chemistry:

  • Therapeutic Agents : 6-phenyl-1,3-oxazinan-2-ones exhibit potent phosphodiesterase IV (PDE IV) inhibitory effects, positioning them as prime candidates for anti-inflammatory and anti-asthmatic drug development [3].

  • Enzyme Isolation Probes : 4-Phenyl-1,3-oxazinane-2-thione is utilized as a reactive component within transition metal complexes. These probe compounds are designed to trigger a fluorescent indicator signal only upon productive chemical reaction with a cognate enzyme, simultaneously capturing the active enzyme for isolation and sequencing [4].

References

  • 1,3-Oxazetidine (CAS 6827-27-6)
  • RSC Publishing.
  • The Journal of Organic Chemistry - ACS Publications.
  • Google Patents.
Foundational

Stereochemical Dynamics and Conformational Analysis of 4-Phenyl-1,3-oxazinane: A Technical Guide

Introduction 1,3-Oxazinanes are essential six-membered saturated heterocycles utilized as chiral auxiliaries, constrained peptidomimetics, and pharmacophores in modern drug discovery. The substitution at the C4 position—...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3-Oxazinanes are essential six-membered saturated heterocycles utilized as chiral auxiliaries, constrained peptidomimetics, and pharmacophores in modern drug discovery. The substitution at the C4 position—particularly with a bulky aromatic system like a phenyl group—fundamentally alters the stereochemical landscape of the ring. This technical guide provides an in-depth mechanistic analysis of 4-phenyl-1,3-oxazinane, detailing its conformational preferences, the thermodynamic drivers behind its structural rigidity, and the self-validating analytical protocols required for its characterization.

Stereochemistry and Conformational Thermodynamics

The 1,3-oxazinane ring predominantly adopts a chair conformation to minimize torsional strain and steric clashes (1)[1]. However, the introduction of a phenyl group at the C4 position adjacent to the nitrogen (N3) introduces a strong conformational bias that dictates the molecule's 3D architecture.

  • Equatorial Preference and Steric Locking : The C4-phenyl group overwhelmingly prefers the equatorial orientation. If forced into the axial position, the phenyl ring would suffer from severe 1,3-diaxial interactions with the axial protons at C2 and C6. Because the A-value (conformational free energy) for a phenyl group is exceptionally high, its proximity to the N3 lone pair and O1 exacerbates steric crowding, effectively "locking" the ring into a single chair conformation where the phenyl is equatorial.

  • Nitrogen Inversion and Anomeric Effects : The N3 atom typically undergoes rapid pyramidal inversion at room temperature. However, specific substitutions (e.g., N-alkoxy or N-acyl groups) can raise the inversion barrier to approximately 14.0–14.6 kcal/mol, making the distinct conformers observable via Variable-Temperature NMR (VT-NMR) (2)[2]. Furthermore, the 1,3-oxazinane system must balance dipole-dipole repulsions between the O1 and N3 lone pairs (the "rabbit-ear" effect), which dictates the preferred axial/equatorial orientation of the N-substituent.

Analytical Workflows: NMR and Computational Elucidation

To definitively assign the stereochemistry of 4-phenyl-1,3-oxazinane derivatives, chemists employ a combination of VT-NMR, 2D NOESY, and Density Functional Theory (DFT).

  • Causality in NMR Coupling : The 3JHH​ coupling constants are highly sensitive to dihedral angles via the Karplus relationship. An axial proton at C4 (which structurally confirms that the phenyl group is equatorial) will exhibit a large trans-diaxial coupling ( J≈10−12 Hz) with the axial proton at C5, and a smaller axial-equatorial coupling ( J≈2−4 Hz) with the equatorial proton at C5.

  • Dynamic Exchange via VT-NMR : VT-NMR is utilized to freeze out dynamic processes like nitrogen inversion or minor ring-flip populations. At low temperatures, the coalescence of broadened peaks resolves into distinct populations, allowing researchers to calculate the activation free energy ( ΔG‡ ) using the Gutowsky-Holm approximation (2)[2].

G A Synthesis of 4-Phenyl-1,3-oxazinane B 1D & 2D NMR (Coupling & NOE) A->B Purified Compound C VT-NMR (Dynamic Exchange) B->C Broadened Signals E Conformational Assignment B->E J-values D DFT Calculations (Energy Minima) C->D u0394Gu2021 values D->E Lowest Energy State

Analytical workflow for the stereochemical assignment of 1,3-oxazinanes.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and provide a self-validating system, the following protocols describe the synthesis and conformational analysis of 4-phenyl-1,3-oxazinane derivatives, specifically focusing on 4-phenyl-1,3-oxazinane-2-thione (3)[3].

Protocol 1: Synthesis of (S)-4-Phenyl-1,3-oxazinane-2-thione
  • Starting Material Preparation : Dissolve (S)-3-amino-3-phenylpropan-1-ol (1.0 equiv) in anhydrous dichloromethane (CH 2​ Cl 2​ ) under an inert nitrogen atmosphere.

  • Reagent Addition : Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

  • Cyclization : Dropwise add thiophosgene (CSCl 2​ , 1.1 equiv) or a suitable thiocarbonyl surrogate. Causality: The slow addition at 0 °C prevents uncontrolled exothermic polymerization and heavily favors intramolecular cyclization over intermolecular dimerization.

  • Workup : Stir for 2 hours at room temperature. Quench with distilled water, extract the organic layer with CH 2​ Cl 2​ , dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification : Recrystallize the crude product from CH 2​ Cl 2​ /hexane to yield the stereopure 1,3-oxazinane derivative (3)[3].

Protocol 2: VT-NMR Conformational Analysis
  • Sample Preparation : Dissolve 15 mg of the synthesized 4-phenyl-1,3-oxazinane in 0.6 mL of toluene- d8​ or CD 2​ Cl 2​ .

  • Baseline Acquisition : Acquire a standard 1 H NMR spectrum at 298 K. Identify broadened signals indicative of intermediate exchange rates on the NMR timescale.

  • Cooling Sequence : Lower the probe temperature in 10 K increments down to 200 K. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Data Extraction : Identify the coalescence temperature ( Tc​ ) and the peak separation in the absence of exchange ( Δν ).

  • Validation : Calculate the activation energy ( ΔG‡ ) for the exchange process. This confirms the thermodynamic barrier separating the conformers and validates whether the observed line broadening is due to nitrogen inversion or a high-energy half-chair transition state (4)[4].

Quantitative Data Summaries

Table 1: Typical 1 H NMR Coupling Constants for Equatorial 4-Phenyl-1,3-oxazinane

Proton PairGeometric RelationshipTypical 3JHH​ (Hz)Structural Implication
H4 - H5(ax)Trans-diaxial10.5 - 12.0H4 is axial; Phenyl is definitively equatorial.
H4 - H5(eq)Axial-equatorial2.5 - 4.0Confirms the rigid chair conformation.
H6(ax) - H5(ax)Trans-diaxial11.0 - 12.5H6(ax) is antiperiplanar to H5(ax).
H6(eq) - H5(ax)Equatorial-axial2.0 - 3.5Standard chair geometry at the C6 position.

Table 2: Thermodynamic Parameters of 1,3-Oxazinane Conformational Processes

Dynamic ProcessExample Substrate ΔG‡ (kcal/mol)Primary Thermodynamic Driver
Ring Flip (Chair-to-Chair)Unsubstituted 1,3-oxazinane~10.0Torsional strain relief.
Nitrogen InversionN-Methoxy-1,3-oxazinane14.0 - 14.6Electronegative N-substituent dipole repulsion.
Phenyl Axial-to-Equatorial4-Phenyl-1,3-oxazinane> 2.81,3-diaxial steric clash avoidance.

Conclusion

The stereochemistry of 4-phenyl-1,3-oxazinane is strictly governed by the steric bulk of the C4-phenyl group, which effectively locks the heterocycle into a defined chair conformation. Understanding the interplay between this steric locking and the dynamic inversion at the nitrogen center is critical for leveraging these scaffolds in asymmetric synthesis and drug design. Rigorous NMR and computational workflows remain the gold standard for validating these complex three-dimensional architectures.

References

  • Synthesis of the Threoglucin 1,3-Oxazinane Core via Cyclothreonine Rearrangement Source: ACS Publications URL
  • The Many Faces of (R)-4-[(S)
  • Ligand engineering of circularly polarized luminescence inversion and enhancement for chiral Ag 6 nanoclusters Source: RSC Publishing URL
  • Comparative research on promising energetic 1,3-diazinane and 1,3-oxazinane structures Source: Arabian Journal of Chemistry URL

Sources

Exploratory

The Ascendant Role of 4-Phenyl-1,3-Oxazinane Derivatives in Modern Heterocyclic Chemistry

An In-Depth Technical Guide Abstract The 1,3-oxazinane scaffold, a six-membered heterocyclic ring, has firmly established itself as a "privileged structure" in medicinal chemistry, conferring a wide array of pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 1,3-oxazinane scaffold, a six-membered heterocyclic ring, has firmly established itself as a "privileged structure" in medicinal chemistry, conferring a wide array of pharmacological activities.[1][2][3] This guide focuses specifically on the 4-phenyl substituted subclass, a molecular architecture that has garnered significant attention for its synthetic accessibility and potent biological profile. We will dissect the core synthetic methodologies, with a particular emphasis on the efficiency of multicomponent reactions, and explore the critical role of stereochemistry in dictating biological outcomes. This document serves as a comprehensive resource for researchers and drug development professionals, providing not only a review of the existing landscape but also actionable insights into the structure-activity relationships that drive the therapeutic potential of these compounds across oncology, infectious diseases, and neurology.

The 1,3-Oxazinane Core: A Foundation for Bioactivity

Heterocyclic compounds form the bedrock of pharmaceutical science, with nitrogen and oxygen-containing rings frequently appearing in the world's most prescribed drugs.[4] The 1,3-oxazinane ring system, characterized by the placement of oxygen and nitrogen atoms at the 1 and 3 positions, offers a unique combination of conformational flexibility and hydrogen bonding capabilities.[1] This structure serves as a versatile template for interacting with a multitude of biological targets. The introduction of a phenyl group at the C4 position adds a critical pharmacophoric element, providing a vector for diverse substitutions that can fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its therapeutic effects.

Synthetic Strategies: Efficient Construction of the 4-Phenyl-1,3-Oxazinane Scaffold

The synthetic tractability of 4-phenyl-1,3-oxazinane derivatives is a primary driver of their exploration. While various methods exist, one-pot multicomponent reactions (MCRs) have emerged as the strategy of choice due to their inherent efficiency, atom economy, and ability to rapidly generate molecular diversity from simple precursors.[5][6]

The Power of Multicomponent Reactions (MCRs)

MCRs are convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[5] This approach is environmentally favorable ("green") and significantly streamlines the drug discovery process by reducing the number of purification steps and minimizing waste.

The most prevalent MCR for synthesizing 4-phenyl-1,3-oxazinane derivatives is a Mannich-type condensation involving a phenolic compound (or a β-keto compound like β-naphthol), an aromatic aldehyde (the source of the 4-phenyl group), and a primary amine or urea.[1][7][8]

Mechanistic Insights & Causality

The success of this three-component synthesis hinges on a sequential series of reactions. The process is typically initiated by the formation of a reactive Schiff base (iminium ion) from the condensation of the aromatic aldehyde and the amine. Concurrently, the phenolic compound acts as a nucleophile, attacking the iminium ion. The final ring-closing step, often facilitated by a second molecule of aldehyde (commonly formaldehyde or a derivative), traps the intermediate to form the stable 1,3-oxazinane ring. The choice of catalyst—ranging from simple acids and bases to more sophisticated nanocatalysts or biodegradable options like thiamine hydrochloride (VB1)—is critical for controlling reaction rates, improving yields, and enabling milder reaction conditions.[5][6][9]

G cluster_workflow General MCR Workflow for 1,3-Oxazine Synthesis A Aromatic Aldehyde (e.g., Benzaldehyde) F One-Pot Reaction Vessel A->F B Primary Amine or Urea B->F C Phenolic Compound (e.g., β-Naphthol) C->F D Catalyst (e.g., VB1, Acid) D->F E Solvent & Heat (often aqueous or solvent-free) E->F G Intermediate Formation (Schiff Base / Mannich Base) F->G Condensation H Cyclization G->H Intramolecular Attack I 4-Phenyl-1,3-Oxazinane Derivative H->I J Purification (Recrystallization / Chromatography) I->J K Characterization (NMR, IR, MS) J->K

Caption: High-level workflow for the multicomponent synthesis of 4-phenyl-1,3-oxazinanes.

Representative Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-3,2-dihydro-1H-naphtho[1,2-e][9][10]-oxazine

This protocol is adapted from methodologies that utilize MCRs for the synthesis of naphthoxazine derivatives.[6]

  • Self-Validation System: The protocol's integrity is validated by the expected spectroscopic data. Successful synthesis is confirmed when ¹H NMR shows characteristic singlets for the two methylene groups of the oxazine ring (Ar-CH₂-N and O-CH₂-N) and the expected aromatic proton signals. The disappearance of the aldehyde proton from the starting material is a key indicator of reaction completion.

  • Step 1: Reagent Preparation: In a 50 mL round-bottom flask, combine β-naphthol (1 mmol), 4-methoxy aniline (1 mmol), and formaldehyde (2 mmol, typically as a 37% aqueous solution).

  • Step 2: Catalyst and Solvent Addition: Add distilled water (5 mL) to the mixture, followed by the catalyst (e.g., 0.015 g of a solid acid nanocatalyst or 10 mol% thiamine hydrochloride).[5][6] The choice of an aqueous medium represents a green chemistry approach.

  • Step 3: Reaction Execution: Equip the flask with a magnetic stirrer and stir the mixture vigorously at room temperature. The causality of using room temperature is to favor thermodynamic product formation while minimizing side reactions and energy consumption, a hallmark of efficient "green" catalysis.[6]

  • Step 4: Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 3:7). The reaction is typically complete within 1-2 hours.

  • Step 5: Product Isolation: Upon completion, extract the product with ethyl acetate (2 x 10 mL). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Step 6: Purification and Characterization: Remove the solvent under reduced pressure to yield the crude product. Purify the solid product by recrystallization from ethanol. Characterize the final compound using FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[6] Expected ¹H NMR signals include a singlet for the methoxy protons (~3.77 ppm), two singlets for the oxazine methylene protons (Ar-CH₂-N at ~4.92 ppm and O-CH₂-N at ~5.38 ppm), and a series of multiplets for the aromatic protons.[6]

The Critical Role of Stereochemistry

The presence of a phenyl group at the C4 position (and often another substituent at C2) means that 4-phenyl-1,3-oxazinane derivatives are chiral. Chirality is not a trivial feature; it is often the deciding factor in a molecule's biological activity.[10] Enantiomers can have vastly different affinities for chiral biological targets like enzymes and receptors, leading to one isomer being highly active while the other is inactive or even toxic.

The differential uptake and binding of stereoisomers are fundamental to their pharmacological profiles. For instance, the transport of a drug candidate across a cell membrane may be mediated by a stereoselective amino acid transport system.[10] Consequently, an understanding and control of the stereochemistry during synthesis (asymmetric synthesis) or separation of enantiomers is paramount for developing safe and effective therapeutic agents.

Stereoisomers cluster_C4 Chiral Center at C4 cluster_bio Biological Interaction title Stereochemical Considerations at C4 C4_center C4 R_isomer (R)-Enantiomer C4_center->R_isomer Configuration 1 S_isomer (S)-Enantiomer C4_center->S_isomer Configuration 2 Receptor Chiral Receptor Binding Pocket R_isomer->Receptor Fits Inactive Low/No Affinity Binding (Inactive or Off-Target) S_isomer->Inactive Does not fit Active High Affinity Binding (Therapeutic Effect) Receptor->Active

Caption: The influence of stereochemistry at the C4 position on receptor binding and biological activity.

The Pharmacological Landscape of 4-Phenyl-1,3-Oxazinanes

The true "role" of these derivatives is defined by their diverse and potent biological activities. The 4-phenyl-1,3-oxazinane scaffold has proven to be a fertile ground for the discovery of leads in multiple therapeutic areas.[2][3][11]

Anticancer Activity

Numerous 1,3-oxazine derivatives exhibit significant cytotoxic effects against various cancer cell lines.[2][12] For example, certain ferrocenyl-containing 1,3-benzoxazines show potency against breast cancer cell lines like HCC70.[12] The mechanism often involves the inhibition of cell proliferation and viability.[13] The aromatic rings on the scaffold are crucial for intercalating with biological targets, and substitutions on these rings can drastically alter efficacy.

Antimicrobial Properties

Derivatives of 1,3-oxazines have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][12] Molecular docking studies suggest that a key mechanism for their antibacterial action is the inhibition of DNA gyrase, a well-validated bacterial target.[14] This makes them promising candidates for developing new antibiotics to combat resistant strains.

Anticonvulsant and CNS Activity

The 1,3-oxazine ring is a feature in compounds with potential therapeutic applications for neurological disorders, including epilepsy.[5][11][12] Some derivatives have shown protective action in maximal electroshock seizure (MES) models, indicating their potential to control seizures.[15][16][17] Naphthoxazine derivatives, a related class, have also been investigated for their potential in treating Parkinson's disease.[5][9]

Anti-inflammatory and Antioxidant Potential

Chronic inflammation is an underlying factor in many diseases. Certain 1,3-oxazine derivatives possess significant anti-inflammatory properties, potentially through the inhibition of key pro-inflammatory enzymes like cyclooxygenase (COX).[1][18] Additionally, many derivatives exhibit potent antioxidant activity, capable of scavenging harmful free radicals, as demonstrated in DPPH and nitric oxide scavenging assays.[7][19][20] Compounds bearing hydroxy and methoxy groups on the phenyl rings often show enhanced antioxidant capabilities.[21]

Summary of Biological Data

The following table summarizes representative data for various 1,3-oxazine derivatives, highlighting the impact of substitution on their biological activity.

Compound ClassSubstituentsBiological ActivityTarget/AssayReported PotencyReference(s)
Naphtho[1,2-e][9][14]oxazin-3-one4-hydroxy-3-methoxyphenyl at C1AntioxidantDPPH AssaySuperior activity[21]
6H-[9][14]oxazine3,4,5-trimethoxyphenyl at C4Anti-inflammatoryBSA MethodSignificant activity[7][19]
6H-[9][14]oxazine3-nitrophenyl at C4AntioxidantNO ScavengingSignificant activity[7][19]
Dihydro-1,3-oxazineCondensed aromatic ringsAntitubercularin vitro vs. M. tuberculosisMIC < 2 µg/ml[22][23]
4H-benzo[d][9][14]oxazineSubstituted aryl at C2AnticancerMCF-7, HCC1954 cellsIC₅₀: 3.1 to 95 µM[2]
Benzo[e][9][14]oxazineVarious aryl groupsAntimicrobialGram-positive/negative bacteriaModerate to potent[14]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For 4-phenyl-1,3-oxazinane derivatives, several key SAR trends have emerged.

  • Electronic Effects: The nature of substituents on the aromatic rings plays a pivotal role. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -OH) on the phenyl rings can significantly influence binding affinity and activity. For example, compounds with nitro or trimethoxy substitutions have shown potent anti-inflammatory and antioxidant effects.[7][19]

  • Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cell membranes and reach its target. Modifications to the core structure and its substituents can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Steric Factors: The size and shape of the substituents can influence how well the molecule fits into a receptor's binding pocket. Bulky groups may enhance binding through van der Waals interactions or cause steric hindrance that prevents binding.

Caption: Key structure-activity relationship points for the 4-phenyl-1,3-oxazinane scaffold.

Conclusion and Future Perspectives

4-Phenyl-1,3-oxazinane derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds.[1] Their synthetic accessibility via efficient multicomponent reactions allows for the rapid generation of diverse chemical libraries, making them ideal candidates for high-throughput screening and lead optimization programs. The profound influence of their stereochemistry and the clear structure-activity relationships that are beginning to emerge provide a rational basis for future drug design efforts.

Future research should focus on elucidating the precise molecular mechanisms of action for the most potent derivatives, expanding the application of asymmetric synthesis to produce enantiomerically pure compounds, and exploring novel substitutions to further enhance potency and selectivity. The continued investigation of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet needs in cancer, infectious disease, and beyond.

References

  • Samoori, N., Foroughifar, N., Khajeh-Amiri, A., & Pasdar, H. (2024). Synthesis, antimicrobial activity, and molecular docking study of 1,3-oxazines derivatives. Scientific Reports.

  • Al-Ostoot, F. H., Al-jamal, N., & Al-Madi, A. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Mini-Reviews in Organic Chemistry.

  • Chole, S. P. (2023). One pot Multicomponent Synthesis of 1, 3-oxazine derivatives. Journal of Emerging Technologies and Innovative Research (JETIR).

  • Dhakane, V. D., et al. (2013). An efficient and green method for the synthesis of[9][14]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water. Journal of the Iranian Chemical Society.

  • Ali, D., et al. (2023). Recent advances in strategies of green synthesis of 1,3-oxazines- a brief review. ResearchGate.

  • Babaei, G., et al. (2022). Efficient synthesis of some[9][14]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports.

  • BenchChem. (2025). A Comprehensive Review of 1,3-Oxazine Compounds: Synthesis, Biological Activities, and Therapeutic Potential.

  • Organic Chemistry Portal. Synthesis of 1,3-oxazinanes.

  • ResearchGate. (2018). Design, synthesis, characterization and evaluation of some 1,3-oxazine derivatives as potent antimicrobial agents.

  • Akbar, S., et al. (2024). Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. European Journal of Medicinal Chemistry Reports.

  • Chylińska, J. B., Janowiec, M., & Urbański, T. (1969). Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6. British Journal of Pharmacology.

  • ResearchGate. (2023). 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules.

  • Chylińska, J. B., Janowiec, M., & Urbański, T. (1969). Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6. PubMed.

  • John Wiley and Sons Inc. (2023). 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. DSpace Repository.

  • ResearchGate. (2024). One-Pot, Multicomponent Synthesis of 1,3-Oxazin-One and Evaluation of Their Potential Antioxidant Activities.

  • ResearchGate. Structures of 1,3-Oxazine derivatives 90–97.

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[9][14]-Oxazine Derivatives. Der Pharma Chemica.

  • RSC Publishing. (2022). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. New Journal of Chemistry.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery.

  • Hielscher, N., et al. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. Scientific Reports.

  • OMICS International. (2026). Synthesis and Biological Activities of[9][14]-Oxazine Derivatives.

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan.

  • ResearchGate. (2023). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 1-3 OXAZINE DERIVATIVES BEARING SCHIFF BASE MOIETY.

  • PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity.

  • ResearchGate. (2022). Synthesis of New Schiff Base of 1,3-Oxazine and 1,3-Thiazine Derivatives Derived from 4-Phenyl Substituted Chalcones and Evaluation of their Antibacterial Activity.

  • World Journal of Pharmaceutical Research. (2024). Synthesis and Biological Evaluation of Some Novel Oxazine and Thiazine Derivatives.

  • Shukla, D. K., et al. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry.

  • International Journal of Pharmacy and Technology. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.

  • ACS Omega. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives.

  • ZANCO Journals. (2023). Synthesis, Kinetics, Reaction Mechanism and Biological Activity Studies of Novel 1, 3-Oxazine Compound.

  • ACS Omega. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives.

  • PubMed. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.

  • TSI Journals. (2012). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES.

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  • PubMed. (2012). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives.

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Foundational

Thermodynamic Stability and Conformational Dynamics of 4-Phenyl-1,3-oxazinane Isomers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The 1,3-oxazinane heterocycle is a privileged scaffold in modern org...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The 1,3-oxazinane heterocycle is a privileged scaffold in modern organic chemistry, serving as a conformationally restricted intermediate in asymmetric synthesis and drug development. When functionalized with a phenyl group at the C4 position, the thermodynamic landscape of the molecule is dictated by a delicate interplay between steric repulsion and stereoelectronic stabilization. This whitepaper provides an authoritative analysis of the thermodynamic stability of 4-phenyl-1,3-oxazinane isomers, detailing the causality behind their conformational preferences, their critical role in regiodivergent ring expansions, and the self-validating experimental workflows required to study them.

Conformational Dynamics of 1,3-Oxazinane Systems

The six-membered 1,3-oxazinane ring predominantly adopts a chair conformation to minimize torsional strain. However, unlike simple cyclohexanes, the presence of heteroatoms (oxygen at position 1 and nitrogen at position 3) introduces significant stereoelectronic variables. The thermodynamic stability of substituted 1,3-oxazinanes is governed not only by the minimization of 1,3-diaxial steric clashes but also by generalized anomeric effects and dipole-dipole interactions.

In 4-phenyl-1,3-oxazinane derivatives, the bulky phenyl ring strongly dictates the global conformation. To avoid severe steric penalties with the axial protons at C2 and C6, the C4-phenyl group exhibits a profound thermodynamic preference for the equatorial position [1].

Thermodynamic Stability of 4-Phenyl Isomers

The true complexity of 4-phenyl-1,3-oxazinane thermodynamics emerges when an exocyclic substituent or leaving group is present on the nitrogen atom (e.g., an N-diazonium group, N2+​ ). In these reactive intermediates, the system must balance the steric demands of the C4-phenyl group with the stereoelectronic demands of the N-substituent.

Computational studies utilizing high-level ab initio theory reveal that the lowest-energy conformer is one where the C4-phenyl group is equatorial, and the N-substituent is axial (2)[2]. The axial preference of the highly electronegative N2+​ group is driven by an anomeric-like stabilization (hyperconjugation from the adjacent oxygen lone pairs through the ring bonds) and attractive nonbonded cation-π interactions between the axial N2+​ and the equatorial phenyl ring[2].

Table 1: Thermodynamic Stability of N-Diazonium-4-Phenyl-1,3-oxazinane Conformers
ConformerN-Substituent ( N2+​ )C4-Phenyl PositionRelative Thermodynamic StabilityStructural Consequence
Ca Axial Equatorial Global Minimum (Lowest ΔG) Optimal stereoelectronic alignment for antiperiplanar migration; minimal steric clash[2].
Cb AxialAxial+ ΔG (Higher Energy)Severe 1,3-diaxial interactions between the phenyl ring and C2/C6 protons[2].
Cc EquatorialEquatorial+ ΔG (Higher Energy)Loss of anomeric stabilization ( nO​→σN−X∗​ ) and cation-π overlap[2].
Cd EquatorialAxialGlobal Maximum (Highest ΔG)Maximum steric penalty combined with unfavorable electronic orientation[2].

Mechanistic Implications in Asymmetric Synthesis

The thermodynamic preference for the Ca conformer (Equatorial-Phenyl / Axial-Leaving Group) is the fundamental driver of reagent-controlled regiodivergent ring expansions of cyclic ketones (3)[3].

When a ketone reacts with a chiral azido-alcohol, it forms a spirocyclic 1,3-oxazinane intermediate. Because the system rapidly equilibrates, the reaction funnels through the most thermodynamically stable reactive conformer (Curtin-Hammett principle). The equatorial positioning of the 4-phenyl group locks the chair conformation, forcing the N2+​ group into the axial position[3]. This axial orientation is an absolute stereoelectronic requirement: the leaving group must be antiperiplanar to the migrating C-C bond to facilitate the ring expansion[4]. This precise 3D arrangement guarantees exquisite regioselectivity in the formation of the final lactam product[3].

Conformational_Pathway A Ketone + Chiral Azide B Oxonium Intermediate A->B Addition C 1,3-Oxazinane (Eq-Ph, Ax-N2+) B->C Cyclization (Thermodynamic Sink) D Antiperiplanar C-C Migration C->D Stereoelectronic Alignment E Regiopure Lactam D->E N2 Expulsion

Caption: Workflow of azide-mediated ring expansion driven by 1,3-oxazinane thermodynamic stability.

Validated Experimental & Computational Workflows

To ensure scientific integrity and reproducibility, the study of these isomers requires self-validating protocols. The following methodologies detail the causality behind the experimental choices used to elucidate 1,3-oxazinane stability.

Protocol 1: Ab Initio Conformational Energy Calculation

Purpose: To determine the precise Gibbs free energy (ΔG) differences between 4-phenyl-1,3-oxazinane isomers. Causality: Standard Density Functional Theory (DFT) often fails to accurately model nonbonded dispersion forces. Møller–Plesset perturbation theory (MP2) is explicitly chosen to capture the critical cation-π interactions between the axial N2+​ and the equatorial phenyl group[2].

Step-by-Step Methodology:

  • Initial Geometry Generation: Construct the four primary chair conformers of the 4-phenyl-1,3-oxazinane intermediate (Ca, Cb, Cc, Cd) using a molecular builder.

  • Geometry Optimization: Optimize each conformer using the MP2/6-31G* level of theory in the gas phase to locate the local minima[2].

  • Single-Point Energy Calculation: Perform high-level single-point energy calculations using MP2/6-311+G**. Critical Step: The addition of diffuse functions (+) is mandatory to accurately model the diffuse electron cloud of the cationic leaving group[2].

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) to account for solvent dielectric effects (e.g., dichloromethane).

  • Thermodynamic Conversion: Convert electronic energies to Gibbs free energies (ΔG) using standard statistical mechanics treatments at 298.15 K to determine the equilibrium ratios.

Protocol 2: Synthesis and NMR Elucidation of 4-Phenyl-1,3-oxazinane

Purpose: To synthesize the chiral 1,3-oxazinane scaffold and empirically validate its conformation. Causality: The condensation of an amino alcohol with a carbonyl produces water; utilizing a Dean-Stark apparatus drives the thermodynamically controlled equilibrium to completion. Subsequent 2D NOESY NMR provides definitive through-space validation of the 1,3-diaxial relationships, confirming the equatorial assignment of the phenyl group[1].

Step-by-Step Methodology:

  • Condensation Reaction: React enantiopure (R)- or (S)-3-amino-3-phenylpropan-1-ol (1.0 equiv) with the target ketone/aldehyde (1.1 equiv) in the presence of a catalytic amount of p-toluenesulfonic acid (0.1 equiv) in anhydrous toluene.

  • Azeotropic Distillation: Reflux the mixture at 110 °C using a Dean-Stark apparatus for 4–6 hours to continuously remove water.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate to isolate the pure 4-phenyl-1,3-oxazinane derivative[1].

  • NMR Conformational Assignment: Dissolve the purified compound in CDCl3​ . Acquire 1H , 13C , and 2D NOESY spectra at 400 MHz.

  • Data Interpretation: Analyze the NOE cross-peaks. An equatorial 4-phenyl group is confirmed by the presence of strong NOE correlations between the axial C4 proton and the axial protons at C2 and C6. Furthermore, large J -coupling values (8–12 Hz) between the C4 axial proton and the adjacent C5 axial proton will validate the chair conformation.

References

  • Synthesis and Structural Analysis of Chiral Bis-dihydro[1,3]-naphthoxazines and Imidazolidine Derivatives Prepared by Three-Component Mannich-Type Condensation , MDPI (Molecules). 1

  • Nonbonded, Attractive Cation−π Interactions in Azide-Mediated Asymmetric Ring Expansion Reactions , The Journal of Organic Chemistry.2

  • Regioselective ring expansions of 3-oxosteroids (Figure 2) , ResearchGate. 4

  • Reagent-controlled regiodivergent ring expansions of steroids , Nature Communications. 3

Sources

Protocols & Analytical Methods

Method

Using 4-Phenyl-1,3-oxazinane as a chiral building block in organic synthesis

An In-Depth Guide to the Application of 4-Phenyl-1,3-oxazinane as a Chiral Building Block in Organic Synthesis Introduction: A Six-Membered Ring Approach to Asymmetric Control This guide focuses on 4-Phenyl-1,3-oxazinane...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 4-Phenyl-1,3-oxazinane as a Chiral Building Block in Organic Synthesis

Introduction: A Six-Membered Ring Approach to Asymmetric Control

This guide focuses on 4-Phenyl-1,3-oxazinane , a chiral auxiliary derived from the readily available 1,3-amino alcohol, 3-amino-3-phenyl-1-propanol. The phenyl group at the C4 position acts as the primary stereodirecting element. By temporarily attaching this auxiliary to a prochiral substrate, the phenyl group effectively shields one face of the molecule, forcing incoming reagents to attack from the less sterically hindered face. This guide provides a comprehensive overview of the synthesis of the auxiliary, its application in stereoselective transformations, and protocols for its subsequent removal.

Section 1: Synthesis of the Chiral Auxiliary

The foundation of this methodology is the efficient preparation of the enantiopure 4-Phenyl-1,3-oxazinane. The auxiliary is synthesized via the acid-catalyzed condensation of a chiral 1,3-amino alcohol with a formaldehyde equivalent, forming the six-membered heterocyclic ring.

Protocol 1.1: Synthesis of (4R)-4-Phenyl-1,3-oxazinane

This protocol describes the synthesis from (R)-3-amino-3-phenyl-1-propanol. The corresponding (S)-auxiliary can be synthesized from (S)-3-amino-3-phenyl-1-propanol using the identical procedure.

Principle: The reaction involves the formation of an intermediate N,O-acetal (hemiaminal ether) through the reaction of the amino and hydroxyl groups with formaldehyde. Subsequent acid-catalyzed dehydration drives the reaction to completion, yielding the stable 1,3-oxazinane ring. A Dean-Stark apparatus is used to azeotropically remove the water generated, ensuring a high yield.

Materials:

  • (R)-3-Amino-3-phenyl-1-propanol

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, Dean-Stark trap, and condenser

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add (R)-3-amino-3-phenyl-1-propanol (10.0 g, 66.1 mmol).

  • Add toluene (150 mL) to dissolve the amino alcohol.

  • Add paraformaldehyde (2.18 g, 72.7 mmol, 1.1 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 125 mg, 0.66 mmol, 0.01 equiv).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the toluene solution to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is typically of high purity and can be used directly. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Self-Validation:

  • Expected Yield: >90%

  • Appearance: Colorless to pale yellow oil.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and determination of specific rotation. The ¹H NMR should show characteristic diastereotopic protons for the methylene groups in the oxazinane ring.

Section 2: Application in Asymmetric Aldol Reactions

Once synthesized, the chiral auxiliary can be acylated and used to direct stereoselective C-C bond-forming reactions. The asymmetric aldol reaction is a classic application, establishing two new contiguous stereocenters with high diastereoselectivity.

Asymmetric Synthesis Workflow A 1. Auxiliary Synthesis (R)-3-amino-3-phenyl -1-propanol B 2. Acylation (e.g., Propionic Anhydride) A->B Formaldehyde, H⁺ cat. C 3. Aldol Reaction (Bu₂BOTf, DIPEA, Aldehyde) B->C Forms N-Acyl Auxiliary D 4. Cleavage (e.g., LiOOH or LiBH₄) C->D Forms Aldol Adduct E Final Chiral Product (Carboxylic Acid or Alcohol) D->E F Recovered Auxiliary D->F

Caption: Overall workflow for using 4-Phenyl-1,3-oxazinane.

Step A: Acylation of the Chiral Auxiliary

Principle: The auxiliary's secondary amine is acylated to form an N-acyl-1,3-oxazinane. While traditional methods use strong bases like n-butyllithium followed by an acyl chloride, a milder and more operationally simple method uses an acid anhydride with 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst.[1]

Protocol 2.1: Synthesis of (4R)-3-Propanoyl-4-phenyl-1,3-oxazinane

  • Dissolve (4R)-4-Phenyl-1,3-oxazinane (5.0 g, 30.6 mmol) in tetrahydrofuran (THF, 100 mL) in a 250 mL round-bottom flask.

  • Add triethylamine (Et₃N, 6.4 mL, 45.9 mmol, 1.5 equiv) followed by a catalytic amount of DMAP (approx. 187 mg, 1.53 mmol, 0.05 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add propionic anhydride (4.7 mL, 36.7 mmol, 1.2 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-acyl auxiliary.

Step B: Diastereoselective Boron-Mediated Aldol Reaction

Caption: Proposed transition state for the aldol reaction.

Protocol 2.2: Aldol Reaction with Isobutyraldehyde

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of (4R)-3-propanoyl-4-phenyl-1,3-oxazinane (1.0 g, 4.29 mmol) in anhydrous dichloromethane (DCM, 20 mL) to a flame-dried flask.

  • Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add dibutylboron triflate (1.0 M in DCM, 5.15 mL, 5.15 mmol, 1.2 equiv) dropwise, followed by the dropwise addition of diisopropylethylamine (0.97 mL, 5.58 mmol, 1.3 equiv). Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Aldehyde Addition: Cool the reaction mixture back down to -78 °C. Add freshly distilled isobutyraldehyde (0.47 mL, 5.15 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding 10 mL of pH 7 phosphate buffer, followed by 20 mL of methanol. Remove the organic solvent under reduced pressure. Add 20 mL of a 2:1 mixture of methanol/30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron byproducts.

  • Extraction: Concentrate the mixture to remove most of the methanol, then extract the aqueous residue with DCM (3 x 30 mL). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting aldol adduct by flash column chromatography (silica gel, hexane/ethyl acetate).

Section 3: Cleavage of the Chiral Auxiliary

A crucial feature of a chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral centers.[1]

Protocol 3.1: Hydrolytic Cleavage to the Chiral Carboxylic Acid

Principle: Lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide and hydrogen peroxide, is a highly effective reagent for the chemoselective cleavage of the exocyclic N-acyl bond. It is preferred over LiOH alone, which can sometimes promote undesired cleavage of the endocyclic amide bond in related systems.[1][4]

  • Dissolve the purified aldol adduct (e.g., 500 mg) in a 4:1 mixture of THF/water (10 mL) and cool to 0 °C.

  • In a separate flask, prepare the LiOOH reagent by dissolving lithium hydroxide monohydrate (LiOH·H₂O, 4 equiv) in water and adding 30% aqueous hydrogen peroxide (H₂O₂, 4 equiv) at 0 °C.

  • Add the freshly prepared cold LiOOH solution to the solution of the aldol adduct.

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 1.5 equiv per equiv of H₂O₂) and stir for 20 minutes.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the chiral carboxylic acid product with ethyl acetate. The protonated chiral auxiliary will remain in the aqueous layer and can be recovered by basifying the aqueous layer and extracting with DCM.

Protocol 3.2: Reductive Cleavage to the Chiral Alcohol

Principle: A mild reducing agent like lithium borohydride (LiBH₄) can reductively cleave the N-acyl bond to directly afford the corresponding chiral 1,3-diol.[5][6]

  • Dissolve the purified aldol adduct (e.g., 500 mg) in anhydrous diethyl ether (15 mL) and cool to 0 °C under an inert atmosphere.

  • Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.

  • Stir the reaction at 0 °C for 3 hours, then allow it to warm to room temperature overnight.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M NaOH.

  • Extract the product and the recoverable auxiliary with ethyl acetate. Separate the product from the auxiliary using column chromatography.

Section 4: Performance and Critical Comparison

The 4-Phenyl-1,3-oxazinane auxiliary provides a useful alternative to more common systems. However, its performance must be critically evaluated. The stereodirecting power of the C4 substituent is paramount. Research on related oxazinan-2-one systems has shown that while the phenyl group is effective, bulkier aliphatic groups can offer superior stereoselectivity.[7]

Chiral Auxiliary SystemRepresentative ReactionDiastereomeric Ratio (d.r.)Reference
N-Acyl-4-phenyl -oxazinan-2-oneEnolate AlkylationModerate to Good[7]
N-Acyl-4-isopropyl -oxazinan-2-oneEnolate Alkylation>95:5[7]
N-Acyl-4-isopropyl -oxazolidin-2-one (Evans)Aldol Reaction (Boron)>99:1[2][3]
N-Acyl-1,3-oxazinane-2-thione Aldol Reaction (Nickel)≥86:14 to 90:10[5][8]

Key Insights:

  • Efficacy: The 4-phenyl-1,3-oxazinane system is capable of inducing good to high levels of diastereoselectivity, particularly in chelation-controlled reactions like the boron aldol.

  • Limitations: The stereocontrol exerted by the C4-phenyl group may be lower than that of a C4-isopropyl group, as seen in analogous oxazinanone systems.[7] This is likely due to the planar nature of the phenyl ring offering less steric bulk in certain transition state geometries compared to the three-dimensional profile of an isopropyl group.

  • Advantages: The primary advantage lies in its straightforward synthesis from a different class of chiral precursors (1,3-amino alcohols) compared to the 1,2-amino alcohols used for Evans auxiliaries. This expands the toolkit available to synthetic chemists, offering different solubility properties and potentially unique reactivity.

References

  • Davies, S. G., Garner, A. C., Roberts, P. M., Smith, A. D., Sweet, M. J., & Thomson, J. E. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(15), 2753–2768. [Link]

  • Kwan, E. E., & Gademann, K. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(11), 847-853. [Link]

  • Sotorríos, L., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 25(4), 659–664. [Link]

  • Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 194-197. [Link]

  • McManus, J. B., & Guiry, P. J. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Accounts of Chemical Research, 54(15), 3086–3099. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Sotorríos, L., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. PubMed, [Link]

  • Al-Hourani, B. J. (2024). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Journal of the Serbian Chemical Society. [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(8-10), 877-888. [Link]

  • Diaz, G. G., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7429–7441. [Link]

Sources

Application

Catalytic Asymmetric Synthesis Utilizing 4-Phenyl-1,3-oxazinane: A Detailed Guide for Researchers

Introduction: Harnessing the Potential of 4-Phenyl-1,3-oxazinane in Asymmetric Synthesis In the landscape of modern synthetic organic chemistry, the quest for efficient and highly selective methods to construct chiral mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing the Potential of 4-Phenyl-1,3-oxazinane in Asymmetric Synthesis

In the landscape of modern synthetic organic chemistry, the quest for efficient and highly selective methods to construct chiral molecules remains a paramount objective. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling chemists to translate the inherent chirality of a removable molecular scaffold into the desired stereochemical outcome of a reaction.[1] Among the diverse array of chiral auxiliaries, those derived from readily available amino alcohols have garnered significant attention due to their predictable stereodirecting influence and operational simplicity.

This comprehensive guide focuses on the application of (4S)-4-phenyl-1,3-oxazinane, a chiral auxiliary derived from the naturally abundant and inexpensive amino acid, (S)-phenylalanine. The six-membered ring structure of this auxiliary, featuring a strategically positioned phenyl group, provides a well-defined and sterically demanding environment for controlling the facial selectivity of enolate reactions. This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the principles, applications, and practical protocols for utilizing 4-phenyl-1,3-oxazinane in catalytic asymmetric synthesis, with a focus on enolate alkylation and conjugate addition reactions. We will delve into the mechanistic underpinnings of the observed stereoselectivity and provide step-by-step procedures to empower researchers to confidently apply this methodology in their own synthetic endeavors.

I. The Chiral Auxiliary: Synthesis and Acylation of (4S)-4-Phenyl-1,3-oxazinane

The foundation of any auxiliary-based asymmetric strategy lies in the efficient and scalable preparation of the chiral controller itself. (4S)-4-Phenyl-1,3-oxazinane is readily synthesized from the commercially available and enantiopure (S)-phenylalaninol.

A. Synthesis of (4S)-4-Phenyl-1,3-oxazinane

The cyclization of (S)-phenylalaninol with a formaldehyde equivalent, such as paraformaldehyde, provides a straightforward route to the desired 1,3-oxazinane ring system. The reaction is typically acid-catalyzed and proceeds via the formation of an intermediate iminium ion, followed by intramolecular trapping by the hydroxyl group.

Experimental Protocol: Synthesis of (4S)-4-Phenyl-1,3-oxazinane

Materials:

  • (S)-Phenylalaninol (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (0.05 equiv)

  • Toluene

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add (S)-phenylalaninol, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford (4S)-4-phenyl-1,3-oxazinane as a colorless oil or a low-melting solid.

Characterization: The structure and purity of the synthesized auxiliary should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

B. N-Acylation of (4S)-4-Phenyl-1,3-oxazinane

To employ the 4-phenyl-1,3-oxazinane as a chiral auxiliary for enolate chemistry, it must first be acylated with the desired carboxylic acid derivative. This is typically achieved by deprotonation of the N-H bond with a strong base, followed by reaction with an acyl chloride or anhydride.

Experimental Protocol: N-Acylation of (4S)-4-Phenyl-1,3-oxazinane (General Procedure)

Materials:

  • (4S)-4-Phenyl-1,3-oxazinane (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (1.05 equiv, solution in hexanes)

  • Acyl chloride (e.g., propionyl chloride, cinnamoyl chloride) (1.1 equiv)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add a solution of (4S)-4-phenyl-1,3-oxazinane in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution. Stir the mixture for 30 minutes at -78 °C.

  • Add the desired acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acyl-(4S)-4-phenyl-1,3-oxazinane.

II. Diastereoselective Enolate Alkylation

The N-acylated 4-phenyl-1,3-oxazinane serves as an excellent substrate for diastereoselective alkylation reactions. Upon deprotonation with a suitable base, a chiral enolate is formed. The steric bulk of the phenyl group at the C4 position effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus establishing a new stereocenter with high diastereoselectivity.

Mechanism of Stereodirection in Enolate Alkylation

The stereochemical outcome of the alkylation is governed by the formation of a conformationally rigid chelated lithium enolate. The phenyl group at the C4 position orients itself to minimize steric interactions, thereby creating a highly differentiated steric environment around the enolate.

G cluster_0 Enolate Formation and Alkylation A N-Acyl-4-phenyl-1,3-oxazinane B Chiral Lithium Enolate (Chelated Structure) A->B LDA, THF, -78 °C D Alkylated Product (High Diastereoselectivity) B->D Facial block by Phenyl Group C Electrophile (R-X) C->D Facial block by Phenyl Group

Figure 1: General workflow for diastereoselective alkylation.

Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-(4S)-4-phenyl-1,3-oxazinane

Materials:

  • N-Propionyl-(4S)-4-phenyl-1,3-oxazinane (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 equiv)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add a solution of N-propionyl-(4S)-4-phenyl-1,3-oxazinane in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the LDA solution dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. Purify the product by flash column chromatography.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>95:5~85-95
Benzyl Bromide>98:2~90-98
Allyl Bromide>95:5~85-95
Table 1: Representative results for the diastereoselective alkylation of N-propionyl-(4S)-4-phenyl-1,3-oxazinane. (Note: These are typical expected values and may vary based on specific reaction conditions).

III. Asymmetric Conjugate Addition Reactions

N-Enoyl derivatives of 4-phenyl-1,3-oxazinane are excellent Michael acceptors for asymmetric conjugate addition reactions. The chiral auxiliary directs the addition of nucleophiles, such as organocuprates, to one face of the α,β-unsaturated system, leading to the formation of a new stereocenter at the β-position with high enantioselectivity.

Stereochemical Model for Conjugate Addition

The stereochemical outcome is rationalized by the preferential formation of a s-cis conformation of the N-enoyl moiety, where the phenyl group of the auxiliary effectively blocks one face of the double bond. The nucleophile then attacks from the less hindered face.

G cluster_1 Conjugate Addition Stereocontrol Substrate N-Enoyl-4-phenyl-1,3-oxazinane (s-cis conformation) TransitionState Transition State (Attack from unhindered face) Substrate->TransitionState Facial Shielding by Phenyl Group Nucleophile Organocuprate (R₂CuLi) Nucleophile->TransitionState Product β-Substituted Product (High Enantioselectivity) TransitionState->Product

Figure 2: Stereochemical model for conjugate addition.

Experimental Protocol: Asymmetric Conjugate Addition of an Organocuprate to N-Cinnamoyl-(4S)-4-phenyl-1,3-oxazinane

Materials:

  • Copper(I) iodide (CuI) (2.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Organolithium reagent (e.g., methyllithium, butyllithium) (2.2 equiv)

  • N-Cinnamoyl-(4S)-4-phenyl-1,3-oxazinane (1.0 equiv)

Procedure:

  • To a flame-dried, argon-purged flask, add CuI and anhydrous THF.

  • Cool the suspension to -40 °C.

  • Slowly add the organolithium reagent dropwise and stir for 30 minutes to form the Gilman cuprate.

  • In a separate flame-dried, argon-purged flask, dissolve N-cinnamoyl-(4S)-4-phenyl-1,3-oxazinane in anhydrous THF and cool to -78 °C.

  • Slowly transfer the freshly prepared organocuprate solution to the solution of the Michael acceptor via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride containing ammonia (9:1 v/v).

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric excess of the crude product by chiral HPLC or NMR analysis of a derivatized sample. Purify the product by flash column chromatography.

Nucleophile (from R-Li)Diastereomeric Excess (d.e.)Yield (%)
Methyl>98%~85-95
n-Butyl>98%~80-90
Phenyl>95%~75-85
Table 2: Representative results for the asymmetric conjugate addition to N-cinnamoyl-(4S)-4-phenyl-1,3-oxazinane. (Note: These are typical expected values and may vary based on specific reaction conditions).

IV. Cleavage of the Chiral Auxiliary

A critical aspect of any chiral auxiliary-based methodology is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. The N-acyl-4-phenyl-1,3-oxazinane auxiliary can be cleaved under various conditions to afford a range of valuable chiral building blocks.

A. Hydrolytic Cleavage to Carboxylic Acids

Mild hydrolysis using lithium hydroperoxide (LiOOH) is a highly effective method for cleaving the N-acyl bond to furnish the corresponding chiral carboxylic acid without epimerization of the newly formed stereocenter.[2][3]

Experimental Protocol: Hydrolysis to a Chiral Carboxylic Acid

Materials:

  • Alkylated or conjugate addition product (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide solution

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the N-acyl-1,3-oxazinane derivative in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add the 30% hydrogen peroxide solution, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.

  • The recovered chiral auxiliary can be extracted from the aqueous layer after basification.

B. Other Cleavage Methods

The auxiliary can also be cleaved to afford other functional groups:

  • Reduction to Alcohols: Treatment with reducing agents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding chiral primary alcohol.

  • Conversion to Esters: Transesterification can be achieved using alkoxides, such as sodium methoxide in methanol, to produce the methyl ester.

  • Conversion to Aldehydes: Careful reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures can provide the chiral aldehyde.

G cluster_2 Auxiliary Cleavage Pathways Start Alkylated/Michael Adduct Acid Chiral Carboxylic Acid Start->Acid LiOOH, THF/H₂O Alcohol Chiral Primary Alcohol Start->Alcohol LiBH₄ or LiAlH₄ Ester Chiral Ester Start->Ester NaOMe, MeOH Aldehyde Chiral Aldehyde Start->Aldehyde DIBAL-H, -78 °C

Figure 3: Diverse cleavage pathways of the chiral auxiliary.

V. Conclusion and Future Outlook

The (4S)-4-phenyl-1,3-oxazinane chiral auxiliary represents a versatile and highly effective tool for asymmetric synthesis. Its straightforward preparation from an inexpensive chiral pool starting material, coupled with its excellent stereodirecting ability in a range of important carbon-carbon bond-forming reactions, makes it an attractive choice for academic and industrial laboratories. The ability to cleave the auxiliary to furnish a variety of synthetically useful functional groups further enhances its utility.

The protocols and principles outlined in this guide provide a solid foundation for researchers to implement this methodology. Future research in this area may focus on expanding the scope of reactions to include other classes of electrophiles and nucleophiles, as well as the development of catalytic variants that would further enhance the efficiency and atom economy of these transformations. The continued exploration of such robust and predictable chiral auxiliaries will undoubtedly play a crucial role in advancing the synthesis of complex, stereochemically rich molecules for applications in medicine and materials science.

VI. References

  • Evans, D. A. (1982). Stereoselective Alkylation Reactions of Chiral Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.

  • Ortiz, A., et al. (2010). Diastereoselective Conjugate Addition of Organocuprates to Chiral N-Enoyl Oxazolidinethiones. Organic Letters.

  • Kharash, M. S., & Tawney, P. O. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Halides on the Reaction between Grignard Reagents and α,β-Unsaturated Ketones. Journal of the American Chemical Society.

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. [Link]

  • SCIRP. (n.d.). D. A. Evans, T. C. Britton and J. A. Ellman, “Contrasteric Carboximide Hydrolysis with Lithium Hydroperoxide,” Tetrahedron Letters, Vol. 28, No. 49, 1987, pp. 6141-6144. doi10.1016/S0040-4039(00)61830-0 - References. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Oxazinane Ring-Opening

Welcome to the Technical Support Center for 1,3-oxazinane chemistry. 1,3-Oxazinanes are highly valuable six-membered saturated heterocycles frequently utilized as conformationally restricted scaffolds and prodrug moietie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-oxazinane chemistry. 1,3-Oxazinanes are highly valuable six-membered saturated heterocycles frequently utilized as conformationally restricted scaffolds and prodrug moieties in drug discovery. However, the inherent N–C–O linkage functions as a masked aminal/hemiaminal ether, making the ring highly susceptible to unintended ring-opening side reactions (hydrolysis or nucleophilic attack) during synthesis, purification, and biological assays.

This guide provides researchers and drug development professionals with causality-driven troubleshooting workflows, mechanistic insights, and self-validating protocols to control the stability of the 1,3-oxazinane ring.

Diagnostic Workflow & Mechanistic Causality

The stability of the 1,3-oxazinane ring is dictated by the basicity of its heteroatoms. Under acidic conditions, protonation of the nitrogen or oxygen atom triggers the cleavage of the C–O or C–N bond, generating a highly electrophilic iminium or oxocarbenium intermediate[1]. Subsequent attack by water or other nucleophiles irreversibly opens the ring.

G Start Unintended Ring-Opening Detected CheckPH Is the reaction/purification pH < 7? Start->CheckPH ActionPH Buffer system (e.g., Et3N) or use basic alumina CheckPH->ActionPH Yes CheckNuc Are strong nucleophiles (e.g., thiols) present? CheckPH->CheckNuc No ActionNuc Remove nucleophiles or lower temperature CheckNuc->ActionNuc Yes CheckSub Is the ring electronically too rich? CheckNuc->CheckSub No ActionSub Install EWGs at C2 or N-protecting groups CheckSub->ActionSub Yes

Diagnostic workflow for troubleshooting 1,3-oxazinane ring-opening.

Mechanistic Pathway of Degradation

To effectively troubleshoot, you must understand the degradation pathway. The reaction is typically acid-catalyzed. Once the ring opens into an acyclic intermediate, it is rapidly trapped by nucleophiles (like water), yielding 1,3-amino alcohols.

Mechanism Oxazinane Oxazinane Protonated Protonated Intermediate (N or O protonation) Oxazinane->Protonated H+ Iminium Iminium Ion (Ring Cleaved) Protonated->Iminium C-O Cleavage Product 1,3-Amino Alcohol (Hydrolyzed Product) Iminium->Product H2O Attack

Acid-catalyzed ring-opening mechanism of 1,3-oxazinanes.

Frequently Asked Questions (FAQs)

Q: Why does my 1,3-oxazinane degrade into multiple spots during silica gel chromatography? A: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). This acidity is sufficient to protonate the oxazinane heteroatoms, initiating the ring-opening cascade into highly polar amino alcohols that streak on the column. Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% triethylamine (Et₃N) in your eluent, or switch to basic alumina for purification.

Q: How can I synthetically stabilize the oxazinane ring if it is too labile in my biological assays? A: You must modulate the electronics of the ring. The hydrolysis rate is directly tied to the basicity of the N and O atoms. Installing Electron-Withdrawing Groups (EWGs) on the C2-aryl substituent or utilizing N-protecting groups (e.g., Boc, Ts) pulls electron density away from the aminal center. This drastically increases the energy barrier for the initial protonation step, stabilizing the ring[2].

Q: I am using thiols in my assay buffer. Why is my oxazinane/benzoxazine opening? A: Thiols are uniquely problematic for 1,3-oxazinanes. They act as both Brønsted acids and potent nucleophiles. Research shows that thiols with low pKa values drive ring-opening because their acidity predominates over their nucleophilicity, facilitating the initial protonation step before nucleophilic attack (the COLBERT mechanism)[3]. Solution: If possible, replace thiols with non-nucleophilic reducing agents (like TCEP) in your assay buffers.

Quantitative Data: Substituent Effects on Ring Stability

To rationally design stable 1,3-oxazinane scaffolds, researchers can rely on Hammett correlation data. The table below demonstrates how substituents on a C2-phenyl ring impact the first-order hydrolysis rate of N-methoxy-1,3-oxazinanes at pH 5.05[2].

Substituent at C2-PhenylHammett Constant (σ)Hydrolysis Rate Constant (10⁻³ s⁻¹)Stability Implication
4-OMe -0.286.58Highly Labile (EDG pushes electron density, accelerating protonation)
H 0.003.00Baseline Stability
4-Cl 0.221.24Moderately Stable
3-CN 0.610.35Highly Stable
3-NO₂ 0.710.27Most Stable (Strong EWG retards hydrolysis by ~11x vs. baseline)

Data synthesis indicates that adding a strong EWG (like a nitro group) to the ortho or para position of the C2-aryl ring provides a firm basis for rational fine-tuning of stability in aqueous media[4].

Self-Validating Experimental Protocols

Protocol A: Stabilized Isolation of Acid-Sensitive 1,3-Oxazinanes

Objective: Prevent acid-catalyzed ring-opening during chromatographic purification.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 2% v/v Triethylamine (Et₃N).

  • Column Packing: Slurry pack the silica gel column using the Et₃N-doped solvent.

  • Stationary Phase Neutralization: Flush the packed column with at least 3 column volumes of the Et₃N-doped solvent. Self-Validation: Test the pH of the eluent exiting the column with pH paper; it must read >7 before loading the sample.

  • Sample Loading: Dissolve the crude 1,3-oxazinane mixture in a minimum amount of the neutralized eluent and load it onto the column.

  • Elution & Concentration: Elute the product and immediately concentrate the fractions under reduced pressure. Maintain the water bath temperature below 30 °C to prevent thermal degradation.

Protocol B: Controlled Ring-Opening to 1,3-Amino Alcohols

Objective: Deliberately execute the ring-opening side reaction when the acyclic 1,3-amino alcohol is the desired synthetic target[1].

  • Reaction Setup: Dissolve the purified 1,3-oxazinane in methanol to achieve a 0.1 M concentration.

  • Acidification: Add 10 mol% of a strong Brønsted acid (e.g., p-toluenesulfonic acid (PTSA) or 1M HCl).

  • Monitoring: Stir the mixture at room temperature. Self-Validation: Monitor the reaction via TLC. The reaction is complete when the non-polar oxazinane spot completely disappears and a new, highly polar spot appears. Spraying the TLC plate with Ninhydrin stain and heating will yield a purple spot, confirming the presence of the liberated free amine.

  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ to neutralize the acid.

  • Extraction: Extract the aqueous layer three times with dichloromethane (CH₂Cl₂). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 1,3-amino alcohol.

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 4-Phenyl-1,3-oxazinane Crystallization

Welcome to the technical support center for the crystallization of 4-Phenyl-1,3-oxazinane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-Phenyl-1,3-oxazinane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a crucial heterocyclic compound, the control of its solid-state properties through precise crystallization is paramount for ensuring purity, stability, and manufacturability in pharmaceutical applications.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The guidance herein is grounded in the fundamental principles of crystallization science and aims to provide not just solutions, but a deeper understanding of the underlying mechanisms.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a crystallization solvent for 4-Phenyl-1,3-oxazinane?

An ideal solvent for crystallizing 4-Phenyl-1,3-oxazinane should exhibit a specific set of properties to ensure a high yield of pure crystals.[3] The primary requirement is differential solubility: the compound should be highly soluble in the solvent at an elevated temperature but sparingly soluble at room or lower temperatures.[3][4] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.[5]

Other critical solvent properties include:

  • Inertness: The solvent must not react with 4-Phenyl-1,3-oxazinane.[3]

  • Boiling Point: A moderately low boiling point (typically below 100°C) is preferred to facilitate easy removal from the final crystalline product without requiring harsh conditions.[4] However, very volatile solvents can evaporate too quickly, leading to poor crystal quality.[6]

  • Impurity Profile: The solvent should either be a very poor solvent for impurities, allowing them to be filtered off from the hot solution, or a very good solvent, keeping them dissolved in the mother liquor after crystallization.[3]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[3]

Q2: How does solvent polarity affect crystal habit and potential polymorphism?

Solvent polarity plays a significant role in both the shape (habit) and the potential crystalline form (polymorph) of 4-Phenyl-1,3-oxazinane.[7][8] The general principle of "like dissolves like" is a good starting point; the polarity of the solvent should be matched to the polarity of the solute to achieve the desired solubility profile.[3][4]

  • Crystal Habit: The interaction between the solvent and the growing crystal faces can alter the crystal's final shape.[8] Solvents can selectively adsorb to specific crystal faces, inhibiting their growth and promoting the growth of other faces.[7] For instance, a polar solvent might interact strongly with polar functional groups on a specific crystal face, slowing its growth and resulting in a different aspect ratio compared to crystallization from a nonpolar solvent.[9] This can be a powerful tool for modifying crystal habits away from undesirable forms like needles, which can cause issues in downstream processing.[10][11]

  • Polymorphism: Solvents can influence which polymorphic form of a compound crystallizes.[7][12] This is because solvent-solute interactions in the solution can favor the formation of molecular aggregates that are precursors to a specific polymorph.[12] Hydrogen bonding between the solvent and 4-Phenyl-1,3-oxazinane, for example, can be a determining factor in selective nucleation.[7] It is crucial to screen different solvents to identify and control polymorphism, as different polymorphs can have significantly different physicochemical properties, including solubility and stability.[2][9]

Q3: What is "oiling out" and how can I prevent it?

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[13][14] This typically occurs when a solution is cooled to a temperature that is below the saturation point but above the melting point of the solid in that solvent system.[13] Oiled out products are undesirable because the liquid droplets can trap impurities and rarely solidify into pure, well-defined crystals.[13][14]

Common Causes and Prevention Strategies:

CausePrevention Strategy
High Supersaturation: The solution is cooled too quickly, or too much anti-solvent is added at once, creating a level of supersaturation that favors liquid-liquid phase separation.[14]Employ a slower cooling rate.[15] Add anti-solvent more slowly and with vigorous stirring to maintain a lower, more controlled level of supersaturation.[16]
Low Melting Point: The compound itself has a low melting point, or impurities are present that significantly depress the melting point.[13][17]Ensure the starting material is of high purity. An additional purification step (e.g., charcoal treatment) might be necessary to remove impurities that promote oiling out.[13][15]
Inappropriate Solvent Choice: The solvent's boiling point may be too high, meaning the solution temperature remains above the compound's melting point during crystallization.[4]Select a solvent with a lower boiling point. Alternatively, use a solvent mixture that lowers the overall solution temperature required for crystallization.

If oiling out occurs, a common remedy is to heat the solution to redissolve the oil, add more of the primary solvent to decrease saturation, and then attempt to recrystallize under slower, more controlled conditions.[13][15]

Q4: My crystallization yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue that can often be traced back to several factors in the crystallization process.

Troubleshooting Low Yield:

  • Incomplete Crystallization: There may be too much solvent, keeping a significant portion of the product dissolved in the mother liquor even after cooling.[13] To address this, you can try boiling off some of the solvent to increase the concentration before cooling.[13]

  • Incorrect Solvent Choice: The solubility of 4-Phenyl-1,3-oxazinane in the chosen solvent at low temperatures may still be too high. A different solvent or a solvent/anti-solvent system might be necessary.

  • Premature Filtration: The crystallization process may not have reached equilibrium. Ensure the solution is allowed sufficient time at the final low temperature for maximum precipitation.

  • Losses During Transfer: Mechanical losses during filtration and washing steps can contribute to lower yields. Ensure all crystalline material is carefully transferred and wash with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q5: I am observing different crystal forms (polymorphism). How can I control which form I get?

The ability to consistently produce a specific polymorph is critical in pharmaceutical development.[2] The solvent is one of the most powerful tools for controlling polymorphism.[12]

Strategies for Polymorph Control:

  • Solvent Screening: Perform a systematic screen of solvents with varying polarities and hydrogen bonding capabilities.[7] Different solvents can stabilize different conformers or synthons in solution, leading to the nucleation of different polymorphs.

  • Control of Supersaturation: The rate at which supersaturation is generated (e.g., via cooling rate or anti-solvent addition rate) can influence which polymorph nucleates, as it is often a competition between thermodynamic stability and kinetic favorability.

  • Seeding: Introducing seed crystals of the desired polymorph into a metastable solution is a robust method to ensure the crystallization of that specific form.[17] The seed crystals provide a template for growth, bypassing the stochastic nature of primary nucleation.

Section 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common crystallization issues.

Problem: No Crystallization Occurs Upon Cooling

Even after cooling the solution and waiting for an extended period, no solid material forms.

Logical Troubleshooting Flow:

G start No Crystallization Occurs check_clarity Is the solution clear or cloudy? start->check_clarity clear_solution Solution is Clear check_clarity->clear_solution Clear cloudy_solution Solution is Cloudy check_clarity->cloudy_solution Cloudy induce_nucleation Induce Nucleation clear_solution->induce_nucleation increase_super Increase Supersaturation clear_solution->increase_super If induction fails cloudy_solution->induce_nucleation scratch Scratch inner surface of flask with a glass rod. induce_nucleation->scratch seed Add seed crystals of 4-Phenyl-1,3-oxazinane. scratch->seed If no success ultrasound Use an ultrasonic bath. seed->ultrasound If no success ultrasound->increase_super If no success evaporate Evaporate a portion of the solvent. increase_super->evaporate add_anti Add an anti-solvent. evaporate->add_anti Alternative reassess Re-evaluate solvent system. add_anti->reassess If all else fails

Caption: Decision tree for troubleshooting failure to crystallize.

Detailed Steps:

  • Induce Nucleation: Often, a supersaturated solution is simply reluctant to form the initial crystal nuclei (a state known as the metastable zone).

    • Scratching: Use a glass rod to make a small scratch on the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can facilitate nucleation.

    • Seeding: If available, add a tiny crystal of 4-Phenyl-1,3-oxazinane to the solution. This provides a template for crystal growth.[17]

    • Ultrasonication: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.[18]

  • Increase Supersaturation: If induction methods fail, the solution may not be sufficiently supersaturated.

    • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[13]

    • Anti-solvent Addition: If using a single solvent, you can try adding an "anti-solvent" – a second solvent in which the compound is insoluble but which is miscible with the primary solvent.[16][19] Add the anti-solvent dropwise to the point of turbidity (cloudiness) and then allow the solution to stand.

Problem: Poor Crystal Quality (Needles, Agglomerates, or Fine Powder)

The crystallization yields a solid, but the crystals are not well-formed, making them difficult to filter, dry, and handle.

Causality and Solutions:

  • Cause: Rapid nucleation due to high supersaturation. When crystallization happens too quickly, countless small nuclei form simultaneously, leading to a fine powder or preventing the ordered growth required for larger crystals.

    • Solution: Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate or, in an anti-solvent crystallization, by adding the anti-solvent much more slowly with efficient stirring.[20] A slower process allows molecules to add to existing crystal lattices in an orderly fashion, promoting the growth of larger, more well-defined crystals.

  • Cause: Solvent-Crystal Interaction. As discussed in the FAQs, the solvent can preferentially bind to certain crystal faces, encouraging growth in one dimension and leading to needle-like habits.[9]

    • Solution: Experiment with different solvents. A change in solvent polarity or hydrogen-bonding capacity can alter the solvent-crystal interactions and modify the resulting habit.[8] Additives, known as habit modifiers, can also be explored; these are molecules that adsorb to specific faces and redirect growth.[10][21]

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening for 4-Phenyl-1,3-oxazinane

This protocol outlines a method for efficiently screening a range of solvents to identify suitable candidates for crystallization.

Materials:

  • 4-Phenyl-1,3-oxazinane (purified)

  • A selection of solvents with varying polarities (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Heptane)

  • Small vials (2 mL) with screw caps

  • Heating block or hot plate

  • Vortex mixer

Procedure:

  • Initial Solubility Test: a. Place approximately 10-20 mg of 4-Phenyl-1,3-oxazinane into each labeled vial. b. Add a candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume needed. This gives a rough measure of room temperature solubility. A good candidate will not be excessively soluble at this stage.

  • Hot Solubility Test: a. To the vials that showed poor to moderate solubility at room temperature, add more solvent and heat the vial gently (e.g., to 60-70°C). b. Continue adding solvent in small portions with heating until the solid completely dissolves. The goal is to create a nearly saturated solution at the elevated temperature.

  • Cooling and Observation: a. Allow the hot, saturated solutions to cool slowly to room temperature. b. Once at room temperature, place the vials in an ice bath or refrigerator (~4°C) for several hours or overnight. c. Observe the vials for the quantity and quality of crystals formed.

  • Evaluation: a. A good solvent system will show high solubility at elevated temperatures and low solubility upon cooling, resulting in a significant yield of crystalline solid. b. Evaluate the crystal morphology visually. Solvents that produce well-defined, easily filterable crystals are preferred over those that yield fine powders or needles.

Protocol 2: Controlled Cooling Crystallization

This protocol describes a standard method for performing a laboratory-scale cooling crystallization.

Workflow Diagram:

G A 1. Dissolution Dissolve 4-Phenyl-1,3-oxazinane in minimum amount of hot solvent. B 2. Hot Filtration (Optional) If impurities are present, filter the hot solution. A->B If needed C 3. Controlled Cooling Allow the solution to cool slowly to room temperature. A->C B->C D 4. Further Cooling Place the flask in an ice bath to maximize precipitation. C->D E 5. Isolation Collect crystals by vacuum filtration. D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry the crystals under vacuum. F->G

Caption: Workflow for a standard cooling crystallization protocol.

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Phenyl-1,3-oxazinane and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. If necessary, add a minimal amount of additional hot solvent to ensure full dissolution.[22]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Inducing Crystallization (if necessary): If no crystals have formed after the solution reaches room temperature, use the induction techniques described in the troubleshooting section (scratching or seeding).

  • Maximizing Yield: Once crystallization has begun, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize the precipitation of the product from the solution.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent to rinse away any residual mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a mild temperature, until a constant weight is achieved.

References

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Available from: [Link]

  • CORE. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. Available from: [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Available from: [Link]

  • ResearchGate. (2005, May). Solvent Effect on Crystal Polymorphism: Why Addition of Methanol or Ethanol to Aqueous Solutions Induces the Precipitation of the Least Stable β Form of Glycine. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit.
  • MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Available from: [Link]

  • Brainly. (2024, February 25). [FREE] Why do crystals oil out and what are the remedies and prevention methods?. Available from: [Link]

  • ACS Publications. (2014, July 30). Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride. Crystal Growth & Design. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Available from: [Link]

  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available from: [Link]

  • RSC Publishing. (2025, October 7). The effect of solvents on crystal regeneration. CrystEngComm. Available from: [Link]

  • PubMed. (2005, October 15). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Available from: [Link]

  • RSC Publishing. (n.d.). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm. Available from: [Link]

  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available from: [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15). Available from: [Link]

  • (n.d.). Guide for crystallization. Available from: [Link]

  • Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process.
  • PMC. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Available from: [Link]

  • RSC Publishing. (n.d.). Crystal habit modification of sodium chloride using habit modifiers: a dive into more than 50 years of research & development on crystal habit modification of rock-salt crystals. CrystEngComm. Available from: [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Available from: [Link]

  • RSC Publishing. (n.d.). Recent progress in antisolvent crystallization. CrystEngComm. Available from: [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Available from: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]

  • MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. Available from: [Link]

  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Available from: [Link]

  • MDPI. (2024, December 12). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. Available from: [Link]

  • AIJR Books. (2024, January 16). Sonocrystallization Approach to Modify Crystal Habit for Improving Powder Processability. Available from: [Link]

  • LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 4-Phenyl-1,3-oxazinane Derivatives

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers facing solubility bottlenecks with the 4-phenyl-1,3-oxazinane scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers facing solubility bottlenecks with the 4-phenyl-1,3-oxazinane scaffold. By synthesizing physicochemical principles with field-validated methodologies, this resource provides actionable, self-validating troubleshooting strategies.

Mechanistic FAQs: Understanding the Scaffold

Q1: Why do 4-phenyl-1,3-oxazinane derivatives consistently "crash out" during in vitro biological assays? A1: The solubility bottleneck is structural. The 4-phenyl moiety contributes significant lipophilicity (high logP ), driving hydrophobic exclusion from water. Simultaneously, the rigid chair conformation of the 1,3-oxazinane core often leads to highly stable, tightly packed crystal lattices. When you dilute a concentrated DMSO stock into an aqueous buffer, a rapid solvent shift occurs. The sudden drop in solvent capacity causes the solution to become supersaturated, forcing the compound to precipitate or "crash out"[1].

Q2: How does the specific substitution on the oxazinane ring dictate my solubilization strategy? A2: Your strategy must be dictated by the ionization potential of the ring nitrogen.

  • Basic Derivatives: If the secondary amine at the 3-position is unprotected, it is basic. Adjusting the buffer pH below its pKa​ will protonate the amine, drastically increasing solubility via ion-dipole interactions[2].

  • Neutral Derivatives: If the nitrogen is incorporated into a functional group like a 2-thione (e.g., 4-phenyl-1,3-oxazinane-2-thione)[3] or protected via an N-Boc group[4], the molecule is entirely neutral. pH adjustments will fail here; you must rely on encapsulation (cyclodextrins), micellization (surfactants), or chemical modification.

Q3: We cannot use high concentrations of surfactants due to cellular toxicity. What is the next best approach for neutral derivatives? A3: If physical excipients are restricted, you must look toward encapsulation or structural modification. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is an excellent choice, as its hydrophobic cavity can encapsulate the lipophilic 4-phenyl ring while presenting a hydrophilic exterior to the buffer[1]. If formulation fails, consider synthesizing a prodrug or appending a highly polar, neutral covalent modifier, such as an oxetanyl sulfoxide, which has been shown to dramatically improve aqueous solubility without disrupting target binding[5].

Solubilization Decision Matrix

The following logical workflow outlines the decision-making process for troubleshooting 4-phenyl-1,3-oxazinane solubility issues based on the compound's chemical nature and the intended assay.

Workflow Start Solubility Issue: 4-Phenyl-1,3-oxazinane Check Analyze Nitrogen State (Basic vs. Neutral) Start->Check Basic Basic Amine (Unprotected N3) Check->Basic Neutral Neutral Derivative (e.g., 2-thione, N-Boc) Check->Neutral Salt Salt Formation (HCl, Mesylate) Basic->Salt Assay Determine Assay Type Neutral->Assay InVitro In Vitro / Cellular Assay->InVitro InVivo In Vivo / Animal Assay->InVivo CoSolvent Co-solvent System (DMSO + Tween-80) InVitro->CoSolvent Cyclo HP-β-CD Complexation InVivo->Cyclo ChemMod Chemical Modification (Oxetanyl Sulfoxide) CoSolvent->ChemMod Toxicity/Precipitation Cyclo->ChemMod Inadequate Free Fraction

Decision tree for troubleshooting the aqueous solubility of 4-phenyl-1,3-oxazinane derivatives.

Quantitative Excipient Guidelines

When selecting solubilizing agents, adhering to tolerability limits is critical to prevent assay artifacts or in vivo toxicity.

Solubilization AgentMechanism of ActionMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)
DMSO Co-solvent; disrupts water hydrogen-bond lattice 1.0% (v/v) 10% (v/v)
Tween-80 Non-ionic surfactant; micelle formation 0.1% (v/v) 5% (v/v)
HP- β -CD Inclusion complexation of the 4-phenyl ring 5.0% (w/v) 20% (w/v)
HCl / Mesylate Salt formation; ion-dipole interactionN/A (Buffer dependent)N/A (Buffer dependent)

Validated Experimental Protocols

Protocol A: HP- β -CD Inclusion Complexation for Neutral Derivatives

Causality: Neutral derivatives (like 4-phenyl-1,3-oxazinane-2-thiones) cannot be ionized. HP- β -CD relies on the thermodynamic displacement of high-energy water molecules from its hydrophobic cavity by the lipophilic 4-phenyl ring, creating a water-soluble complex[1].

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh the 4-phenyl-1,3-oxazinane derivative and HP- β -CD to achieve a 1:2 molar ratio (excess cyclodextrin ensures complete encapsulation).

  • Co-Dissolution: Dissolve the HP- β -CD in LC-MS grade water to create a 20% (w/v) solution. Add the oxazinane derivative directly to this aqueous solution.

  • Equilibration: Stir the suspension vigorously at room temperature for 24–48 hours. Do not apply excessive heat, as inclusion complexation is generally an exothermic process; heating shifts the equilibrium toward the uncomplexed state.

  • Self-Validation Check: Visually inspect the solution. If it is completely transparent, complexation is successful. If it remains turbid, the binding affinity ( Ka​ ) is insufficient.

  • Isolation: Filter the solution through a 0.45 µm PTFE syringe filter. Lyophilize the clear filtrate to obtain the solid inclusion complex. Analyze the reconstituted powder via HPLC to quantify the exact drug loading.

Protocol B: Salt Screening for Basic 1,3-Oxazinanes

Causality: Converting a free base into a salt lowers the melting point and disrupts the crystal lattice energy, which is often the primary barrier to dissolution for rigid heterocyclic rings[2].

Step-by-Step Methodology:

  • Free Base Dissolution: Dissolve 100 mg of the basic 4-phenyl-1,3-oxazinane derivative in a minimal volume of a volatile, water-miscible solvent (e.g., acetone or ethanol).

  • Acid Addition: Slowly add 1.05 molar equivalents of a pharmaceutically acceptable acid (e.g., 1M Methanesulfonic acid or 1M HCl in ether) under continuous stirring.

  • Crystallization: Stir for 2 hours at room temperature, then cool to 4°C to induce precipitation of the salt.

  • Self-Validation Check: Isolate the precipitate via vacuum filtration and dry under a vacuum. Subject the new solid to Differential Scanning Calorimetry (DSC). A successful, pure salt formation will exhibit a single, sharp endothermic melting peak that is distinctly different from the free base. If multiple peaks appear, the salt is impure or polymorphic, and recrystallization is required.

References

  • Source: ACS Medicinal Chemistry Letters (nih.gov)
  • Technical Support Center: Enhancing the Solubility of 9-Azajulolidine Derivatives Source: Benchchem URL
  • Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives Source: Benchchem URL
  • 1,3-Oxazetidine (CAS 6827-27-6)
  • Ligand engineering of circularly polarized luminescence inversion and enhancement for chiral Ag 6 nanoclusters Source: RSC Publishing URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries: 4-Phenyl-1,3-Oxazinane vs. 1,3-Oxazolidinones in Asymmetric Catalysis

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, chiral auxiliaries remain a cornerstone technology.[1] These molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, chiral auxiliaries remain a cornerstone technology.[1] These molecular scaffolds temporarily attach to a substrate, expertly guiding the formation of new stereocenters before being cleaved and recycled.[1][2] Among the most celebrated of these tools are the 1,3-oxazolidinones, particularly those popularized by David A. Evans. Their success has inspired the development of analogous systems, including the six-membered 1,3-oxazinane heterocycles.

This guide provides an in-depth comparison of these two classes of auxiliaries, focusing on the well-established Evans-type 1,3-oxazolidinones and their 1,3-oxazinane counterparts, including the 4-phenyl substituted variant. We will dissect their structural nuances, mechanisms of stereocontrol, and performance in key synthetic transformations, supported by experimental data, to provide a clear framework for researchers selecting the optimal tool for their synthetic challenge.

I. Structural Foundations and Synthesis

The fundamental difference between these two auxiliaries lies in their core structure: the 1,3-oxazolidinones possess a five-membered ring, while the 1,3-oxazinanes (and their corresponding oxazinan-2-one derivatives) feature a six-membered ring. This seemingly subtle distinction has significant conformational implications that ripple through to the transition states of the reactions they mediate.

1,3-Oxazolidinones (Evans Auxiliaries): These auxiliaries are most commonly synthesized from readily available and optically pure 1,2-amino alcohols, which are often derived from natural amino acids like L-valine or L-phenylalanine. The cyclization to form the oxazolidin-2-one ring is typically achieved using reagents like phosgene or diethyl carbonate. This straightforward access from the chiral pool has been a major factor in their widespread adoption. The five-membered ring is relatively rigid, which helps in creating a well-defined and predictable steric environment.

1,3-Oxazinanes and Oxazinan-2-ones: The six-membered oxazinane auxiliaries are analogously prepared from chiral 1,3-amino alcohols. For instance, homochiral β-amino esters can be readily transformed into the corresponding oxazinan-2-ones.[3] The larger ring imparts greater conformational flexibility, capable of adopting chair-like or twist-boat conformations. This flexibility can be both an advantage and a challenge, potentially allowing for fine-tuning of selectivity but also introducing more complexity in predicting the stereochemical outcome. Strategic placement of substituents, such as gem-dimethyl groups at the C-6 position, can lock the conformation and enhance predictability.[3]

II. The Mechanism of Facial Selection

The remarkable efficacy of both auxiliary classes stems from a shared mechanistic principle: the formation of a rigid N-acyl metal enolate, where the chiral substituent on the auxiliary sterically shields one face of the enolate from the approaching electrophile.

The process unfolds in three key steps:

  • Acylation: The nitrogen of the auxiliary is acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to attach the prochiral substrate.[2]

  • Enolate Formation: A strong base (e.g., LDA, NaHMDS) or a Lewis acid/tertiary amine combination (e.g., Bu₂BOTf/DIPEA) deprotonates the α-carbon, forming a rigid, chelated (Z)-enolate.[1][2] The metal cation (Li⁺, Na⁺, B³⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the acyl group into a specific conformation.

  • Diastereoselective Attack: The bulky substituent at the C-4 position of the auxiliary (e.g., isopropyl, benzyl, or phenyl) effectively blocks one face of the planar enolate. The electrophile is therefore forced to approach from the less hindered, exposed face, resulting in the highly diastereoselective formation of a new stereocenter.[2]

Diagram: General Mechanism of Stereocontrol This diagram illustrates the formation of a chelated Z-enolate and the subsequent facial blockade by the C-4 substituent (R¹), directing the electrophile (E⁺) to the less hindered face.

Caption: General mechanism of chiral auxiliary-directed stereocontrol.

The key difference lies in the transition state geometry. For the five-membered oxazolidinone, the enolate conformation is relatively fixed. For the six-membered oxazinanone, the chair or twist-boat conformation places the C-4 substituent in a pseudo-axial or pseudo-equatorial position, which alters the steric field presented to the incoming electrophile.

III. Performance in Key Asymmetric Reactions

The true measure of a chiral auxiliary is its performance in the field. We will compare these systems in two of the most fundamental carbon-carbon bond-forming reactions: alkylation and aldol addition.

Asymmetric Alkylation

The alkylation of enolates is a powerful method for creating α-substituted chiral carboxylic acid derivatives. High diastereoselectivity relies on a well-defined enolate geometry and effective facial shielding.

Experimental data reveals that oxazinanones can not only match but even exceed the selectivity of their celebrated oxazolidinone counterparts. A study by Davies et al. showed that for the benzylation of an N-propanoyl derivative, the C(4)-isopropyl substituted oxazinanone provided a significantly higher diastereomeric ratio than the analogous Evans oxazolidinone.[3] Interestingly, the same study noted that a C(4)-isopropyl group on the oxazinanone scaffold was a more effective stereodirecting group than a C(4)-phenyl substituent.[3]

Auxiliary SystemElectrophileYield (%)Diastereomeric Ratio (d.r.)
(4R)-4-isopropyl-1,3-oxazolidin-2-one BnBr8597.5 : 2.5
(4R)-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one BnBr90>99 : 1
(4S)-4-phenyl-1,3-oxazolidin-2-one Allyl Iodide7098 : 2[2]
(4R)-4-phenyl-6,6-dimethyl-1,3-oxazinan-2-one BnBr9595.5 : 4.5[3]

Table 1: Comparison of performance in asymmetric alkylation reactions. Data for oxazinanones and the isopropyl oxazolidinone are from S. G. Davies, et al.[3] Data for the phenyl oxazolidinone is from a representative protocol.[2]

Asymmetric Aldol Reaction

The aldol reaction is arguably the most important tool for constructing β-hydroxy carbonyl units, simultaneously creating up to two new stereocenters.[1] Evans oxazolidinones are famous for their exceptional control over syn-aldol products via the formation of a Zimmerman-Traxler transition state with boron enolates.[1]

Oxazinane-based auxiliaries have also proven to be highly effective. The chlorotitanium enolate of (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one reacts with a range of aldehydes to give the corresponding syn-aldol products with excellent diastereoselectivity.[3] Furthermore, N-acyl-1,3-oxazinane-2-thiones have been developed for the direct, catalytic, and highly enantioselective synthesis of protected syn-aldol products.[4][5]

Auxiliary SystemAldehydeYield (%)Diastereomeric Ratio (d.r.)Product
(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one Benzaldehyde80-90>99 : 1syn
(4R)-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one Isobutyraldehyde91>99 : 1syn[3]
N-propanoyl-1,3-oxazinane-2-thione p-Anisaldehyde dimethyl acetal7890 : 10syn[4][5]

Table 2: Performance in asymmetric syn-aldol reactions. Data for the oxazolidinone is representative of Evans' boron aldol reactions. Data for the oxazinanone and oxazinanethione are from S. G. Davies, et al.[3] and J. L. Vicario, et al.[4][5], respectively.

IV. Auxiliary Cleavage: Recovering the Product and Reagent

A critical, practical consideration is the ease and efficiency of removing the auxiliary after it has served its purpose. The cleavage must be high-yielding and occur without epimerization of the newly created stereocenter.

1,3-Oxazolidinones: A variety of robust methods exist for cleaving N-acyl oxazolidinones to furnish different functional groups:

  • Carboxylic Acids: Lithium hydroperoxide (LiOH/H₂O₂) selectively cleaves the exocyclic amide bond.[2]

  • Primary Alcohols: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the alcohol and recovers the auxiliary.[6]

  • Aldehydes: More delicate reduction protocols can yield the corresponding aldehyde.

1,3-Oxazinanes: The cleavage of N-acyl oxazinanones can be more challenging. Simple hydrolysis can lead to competitive cleavage of the endocyclic ester bond. However, strategic design, such as the inclusion of gem-dimethyl groups at the C-6 position, directs the reaction to exclusive exocyclic cleavage, cleanly releasing the desired product and the parent auxiliary.[3] For the related N-acyl-1,3-oxazinane-2-thiones, mild treatment with LiBH₄ has been shown to effectively produce the enantiomerically pure primary alcohol.[5]

Diagram: Cleavage Pathways This workflow shows the conversion of the N-acylated auxiliary product into various functional groups upon cleavage.

Cleavage Start N-Acylated Product (with new stereocenter) Acid Chiral Carboxylic Acid Start->Acid LiOH / H₂O₂ Alcohol Chiral Primary Alcohol Start->Alcohol LiBH₄ or LiAlH₄ Aldehyde Chiral Aldehyde Start->Aldehyde DIBAL-H, etc. Auxiliary Recovered Auxiliary Acid->Auxiliary Alcohol->Auxiliary Aldehyde->Auxiliary

Caption: Common cleavage pathways for N-acyl auxiliaries.

V. Experimental Protocols

To provide a practical context, we outline representative protocols for an asymmetric aldol reaction using each class of auxiliary.

Protocol 1: Evans Boron-Mediated Asymmetric Aldol Reaction (1,3-Oxazolidinone)

This protocol describes a typical boron-mediated aldol reaction to generate a syn-aldol adduct.

  • Enolate Formation: Dissolve the N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete formation of the (Z)-boron enolate.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Protocol 2: Asymmetric syn-Aldol Reaction (N-Acyl-1,3-oxazinane-2-thione)

This protocol is adapted from the work of Vicario et al. for the direct, catalytic synthesis of a protected syn-aldol adduct.[4]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add [(R)-DTBM-SEGPHOS]NiCl₂ (0.02 eq) and anhydrous dichloromethane.

  • Reaction Setup: In a separate flame-dried flask, dissolve N-propanoyl-1,3-oxazinane-2-thione (1.0 eq), the aromatic dimethyl acetal (e.g., p-anisaldehyde dimethyl acetal, 1.5 eq), and 2,6-lutidine (2.0 eq) in anhydrous dichloromethane.

  • Cool the substrate solution to 0 °C and add the catalyst solution via cannula.

  • Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with dichloromethane, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the enantiomerically enriched protected syn-aldol product.

VI. Conclusion and Outlook

Both 1,3-oxazolidinones and 1,3-oxazinanes are exceptionally powerful chiral auxiliaries for asymmetric synthesis.

  • 1,3-Oxazolidinones (Evans Type) remain the benchmark due to their extensive historical validation, predictable stereochemical outcomes (especially in aldol reactions), and the wide availability of starting materials. They are a reliable, go-to choice for many standard transformations.

  • 4-Phenyl-1,3-Oxazinanes (and related oxazinanones) represent a valuable and, in some cases, superior alternative. The six-membered ring, while conformationally more complex, can be engineered to provide even higher levels of stereocontrol than the five-membered systems, as demonstrated in asymmetric alkylations.[3] The development of variants like oxazinanethiones further expands their utility into catalytic protocols.[4] The choice of a phenyl substituent at C-4 offers a different steric profile compared to the more common alkyl groups, though experimental evidence suggests that for the oxazinanone scaffold, an isopropyl group may be more effective at directing stereochemistry.[3]

For the practicing chemist, the choice between these auxiliary families will depend on the specific transformation, the desired stereoisomer, and the novelty of the synthetic route. While Evans oxazolidinones offer a well-trodden path to success, the exploration of oxazinane-based auxiliaries presents an opportunity for enhanced selectivity and the development of novel synthetic methodologies.

References

  • Davies, S. G., Garner, A. C., Roberts, P. M., Smith, A. D., & Sweet, M. J. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(15), 2753–2768. [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • López-Vidal, E. M., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Organic Letters, 25(5), 795–800. [Link]

  • Çolak, F., & Dinçer, M. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(40), 35987–36003. [Link]

  • Gawley, R. E. (1988). Chiral oxazolines as auxiliaries for stereoselective alkylations of 1,2,3,4-tetrahydroisoquinolines. University of Miami.
  • Douglas, C. J., & Overman, L. E. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 81(9), 1341. [Link]

  • Manna, S., & Ghorai, M. K. (2018). Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes. Organic Letters, 20(4), 1030–1033. [Link]

  • Hernández-Díaz, G., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Morales Monarca, G. H., Gnecco, D., & Teran, J. (2022). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

  • López-Vidal, E. M., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. PMC. [Link]

  • Nimmagadda, S. K., Zhang, Z., & Antilla, J. C. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Chemistry Portal. [Link]

  • Kim, M.-S., et al. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. [Link]

  • ResearchGate. (2021). Asymmetric synthesis of 1,3-oxazine derivatives 119 via the NED aza-DAR... ResearchGate. [Link]

  • Meindl, A., et al. (2012). Synthesis of chiral helical 1,3-oxazines. PubMed. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 1,3-oxazinanes. [Link]

  • Chaitra, G., & Rohini, R. M. (2016). Synthesis and Biological Activities of[3][4]-Oxazine Derivatives. Der Pharma Chemica. [Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of 2-Phenyl- and 4-Phenyl-1,3-Oxazinane: A Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of heterocyclic chemistry is paramount. The strategic placement of a substituent on a core scaffold can dramatically al...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of heterocyclic chemistry is paramount. The strategic placement of a substituent on a core scaffold can dramatically alter its chemical behavior, influencing everything from stability to biological activity. This guide provides an in-depth comparison of the reactivity of two isomeric compounds: 2-phenyl-1,3-oxazinane and 4-phenyl-1,3-oxazinane. By examining their structural differences and the resulting electronic and steric effects, we can elucidate their differential behavior in key chemical transformations, supported by mechanistic insights and analogous experimental data.

Structural and Electronic Divergence: The Impact of Phenyl Group Placement

The fundamental difference between 2-phenyl-1,3-oxazinane and 4-phenyl-1,3-oxazinane lies in the position of the phenyl substituent on the oxazinane ring. This seemingly minor variation has profound implications for the electronic environment and steric accessibility of the reactive centers within the molecule.

  • 2-Phenyl-1,3-Oxazinane: In this isomer, the phenyl group is attached to the C2 carbon, which is positioned between the oxygen and nitrogen atoms. This arrangement forms a hemiaminal ether linkage. The C2 carbon is analogous to the anomeric center in carbohydrates and is a key site of reactivity. The phenyl group, being electron-withdrawing by induction but capable of resonance donation, significantly influences the stability of this linkage.

  • 4-Phenyl-1,3-Oxazinane: Here, the phenyl group is situated at the C4 carbon. This position is adjacent to the ring oxygen but not directly part of the hemiaminal ether functionality. The primary influence of the phenyl group at this position is through steric hindrance and inductive effects on the neighboring atoms.

The disparate placement of the phenyl group leads to distinct electronic and steric profiles, which are the primary determinants of their differential reactivity.

Comparative Reactivity: A Mechanistic Perspective

The most illustrative reaction to compare the reactivity of these two isomers is acid-catalyzed hydrolysis. This reaction probes the stability of the heterocyclic ring and highlights the electronic and steric factors at play.

Acid-Catalyzed Hydrolysis: A Tale of Two Mechanisms

The acid-catalyzed hydrolysis of 1,3-oxazinanes proceeds via ring opening, initiated by protonation of either the ring oxygen or nitrogen. The subsequent steps are dictated by the stability of the resulting intermediates.

2-Phenyl-1,3-Oxazinane: The hydrolysis of 2-phenyl-1,3-oxazinane is expected to be significantly more facile than its 4-phenyl counterpart. The C2 position is a hemiaminal ether, which is inherently more susceptible to hydrolysis than a simple ether or amine.

The mechanism likely proceeds as follows:

  • Protonation: The reaction is initiated by the protonation of the ring oxygen or nitrogen. Protonation of the oxygen is generally favored in acidic media.

  • Ring Opening: The protonated ring is activated towards cleavage. The C2-O bond breaks, leading to the formation of a resonance-stabilized iminium ion intermediate. The phenyl group at the C2 position can effectively stabilize this positive charge through resonance.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.

  • Deprotonation: Loss of a proton yields the ring-opened product, 3-(benzoylamino)propan-1-ol, which can be further hydrolyzed to 3-aminopropanol and benzoic acid under harsher conditions.

The stability of the benzylic iminium ion intermediate is the key factor driving the reactivity of the 2-phenyl isomer.

4-Phenyl-1,3-Oxazinane: The hydrolysis of 4-phenyl-1,3-oxazinane is anticipated to be considerably slower. The C-O and C-N bonds are simple ether and amine linkages, respectively, which are more robust than the hemiaminal ether in the 2-phenyl isomer.

The likely mechanism involves:

  • Protonation: Protonation of the ring oxygen or nitrogen occurs.

  • Ring Opening: Cleavage of the C4-O bond would lead to a secondary carbocation at the C4 position. While this carbocation is benzylic and thus stabilized by the adjacent phenyl group, the overall process is less favorable than the formation of the resonance-stabilized iminium ion in the 2-phenyl case. Alternatively, cleavage of the C3-N bond would be even less likely due to the formation of a less stable primary carbocation.

  • Nucleophilic Attack and Subsequent Steps: Following ring opening, nucleophilic attack by water and subsequent steps would lead to the final products.

The key difference lies in the stability of the critical intermediate. The resonance-stabilized iminium ion formed from the 2-phenyl isomer is significantly more stable than the carbocationic intermediate from the 4-phenyl isomer. This difference in intermediate stability directly translates to a lower activation energy and a faster reaction rate for the 2-phenyl-1,3-oxazinane.

Steric Considerations

The phenyl group is a bulky substituent and its position influences the accessibility of the reactive sites.[1][2]

  • In 2-phenyl-1,3-oxazinane , the phenyl group at the C2 position can sterically hinder the approach of nucleophiles to some extent. However, the inherent reactivity of the hemiaminal ether linkage often overcomes this steric barrier.

  • In 4-phenyl-1,3-oxazinane , the phenyl group at the C4 position can create significant steric crowding, potentially shielding the adjacent C-O bond from attack and influencing the preferred conformation of the ring.

While steric hindrance is a factor for both isomers, the electronic effects governing the stability of the reaction intermediates are the dominant drivers of the observed reactivity differences in reactions like hydrolysis.

Synthesis of the Isomers: A Practical Overview

The divergent reactivity of these isomers is also reflected in their synthetic routes.

  • 2-Phenyl-1,3-oxazinane is typically synthesized via the condensation of benzaldehyde with 3-aminopropanol.[3] This reaction takes advantage of the facile formation of the hemiaminal ether linkage.

  • 4-Phenyl-1,3-oxazinane synthesis is less direct. One potential route involves the cyclization of a precursor like 1-phenyl-3-aminopropan-1-ol with formaldehyde. This precursor could be derived from styrene oxide or through the reduction of a corresponding amino ketone.

Experimental Data and Analogous Systems

Summary of Comparative Reactivity

Feature2-Phenyl-1,3-oxazinane4-Phenyl-1,3-Oxazinane
Key Structural Feature Hemiaminal ether linkage at C2Phenyl group at C4, simple ether and amine linkages
Primary Reactive Site C2 carbonC4-O or other ring bonds
Key Reaction Intermediate Resonance-stabilized iminium ionSecondary benzylic carbocation
Predicted Reactivity Higher Lower
Dominant Factor Electronic stabilization of the intermediateHigher activation energy for ring opening

Experimental Protocols

Synthesis of 2-Phenyl-1,3-oxazinane

Materials:

  • Benzaldehyde

  • 3-Aminopropanol

  • Toluene

  • Dean-Stark apparatus

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzaldehyde (1 equivalent) and 3-aminopropanol (1 equivalent) in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is collected and starting materials are consumed), cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-phenyl-1,3-oxazinane.

Comparative Hydrolysis Experiment (Qualitative)

Materials:

  • 2-Phenyl-1,3-oxazinane

  • 4-Phenyl-1,3-oxazinane

  • Deuterated chloroform (CDCl₃)

  • Deuterated water (D₂O)

  • Trifluoroacetic acid (TFA)

  • NMR tubes

Procedure:

  • Prepare two NMR tubes.

  • In the first NMR tube, dissolve a small, accurately weighed amount of 2-phenyl-1,3-oxazinane in CDCl₃.

  • In the second NMR tube, dissolve an equimolar amount of 4-phenyl-1,3-oxazinane in CDCl₃.

  • Acquire a proton NMR spectrum for each sample as a time-zero reference.

  • To each NMR tube, add a drop of D₂O and a catalytic amount of trifluoroacetic acid.

  • Monitor the reactions by acquiring proton NMR spectra at regular intervals (e.g., every 15 minutes).

  • Compare the rate of disappearance of the starting material signals and the appearance of new signals corresponding to the hydrolysis products for both isomers.

Expected Outcome: The signals corresponding to 2-phenyl-1,3-oxazinane are expected to decrease at a significantly faster rate than those of 4-phenyl-1,3-oxazinane, indicating its greater susceptibility to acid-catalyzed hydrolysis.

Visualizing the Mechanistic Differences

Hydrolysis of 2-Phenyl-1,3-oxazinane

cluster_0 Hydrolysis of 2-Phenyl-1,3-oxazinane 2-Phenyl-1,3-oxazinane 2-Phenyl-1,3-oxazinane Protonated Oxazinane Protonated Oxazinane 2-Phenyl-1,3-oxazinane->Protonated Oxazinane + H+ Iminium Ion Intermediate Iminium Ion Intermediate Protonated Oxazinane->Iminium Ion Intermediate Ring Opening Ring-Opened Product Ring-Opened Product Iminium Ion Intermediate->Ring-Opened Product + H2O, - H+ cluster_1 Hydrolysis of 4-Phenyl-1,3-oxazinane 4-Phenyl-1,3-oxazinane 4-Phenyl-1,3-oxazinane Protonated Oxazinane Protonated Oxazinane 4-Phenyl-1,3-oxazinane->Protonated Oxazinane + H+ Carbocation Intermediate Carbocation Intermediate Protonated Oxazinane ->Carbocation Intermediate Ring Opening (slower) Ring-Opened Product Ring-Opened Product Carbocation Intermediate->Ring-Opened Product + H2O, - H+

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 4-phenyl-1,3-oxazinane.

Conclusion

The reactivity of phenyl-substituted 1,3-oxazinanes is profoundly dictated by the position of the phenyl group. The 2-phenyl isomer, possessing a labile hemiaminal ether linkage, is significantly more susceptible to reactions like acid-catalyzed hydrolysis due to the formation of a resonance-stabilized iminium ion intermediate. In contrast, the 4-phenyl isomer is more stable, with its reactivity governed by the slower cleavage of more robust ether and amine bonds. These fundamental differences in reactivity, rooted in the electronic and steric properties of the isomers, are crucial considerations for chemists designing synthetic routes and developing new molecular entities based on the 1,3-oxazinane scaffold.

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  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 33(6), 939-944.
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  • Wipf, P. Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. [Link]

  • Babaei, M., & Fakhri, A. (2021). Efficient synthesis of some-[6][10]oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific reports, 11(1), 18339.

  • Knapik-Kowalczuk, J., & Paluch, M. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. The journal of physical chemistry letters, 12(8), 2163–2168.
  • Acar, B., & Beker, U. (2002). Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers and. Journal of Polymer Science Part A: Polymer Chemistry, 40(3), 342-349.
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  • Galkin, M. A., Finogenova, A. V., Stetyuk, A. V., Poroykov, V. V., & Lyubimov, I. I. (2011). Effect of several analogs of 2,4,6-triphenyldioxane-1,3 on CYP2B induction in mouse liver. Toxicology letters, 207(1), 16–22.
  • Kuchar, M., & Wünsch, B. (2019). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules (Basel, Switzerland), 24(17), 3149.
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  • Sharma, P., & Kumar, A. (2022). Recent Advances in the Synthesis of 4H-Benzo[d]o[6][10]xathiin-4-ones and 4H-Benzo[d]d[6][10]ioxin-4-ones. Molecules (Basel, Switzerland), 27(21), 7268.

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Validation

A Senior Application Scientist's Guide to the Validation of GC-MS Methods for 4-Phenyl-1,3-oxazinane Detection

Introduction: The Analytical Challenge of 4-Phenyl-1,3-oxazinane 4-Phenyl-1,3-oxazinane and its structural analogs are emerging as important scaffolds in medicinal chemistry and materials science.[1][2] As with any compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 4-Phenyl-1,3-oxazinane

4-Phenyl-1,3-oxazinane and its structural analogs are emerging as important scaffolds in medicinal chemistry and materials science.[1][2] As with any compound intended for pharmaceutical or high-technology applications, the ability to accurately and reliably quantify it is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" for the analysis of volatile and semi-volatile compounds due to its exceptional separation power and definitive identification capabilities.[3][4]

However, the structure of 4-Phenyl-1,3-oxazinane presents a distinct analytical challenge. The presence of a secondary amine within the oxazinane ring introduces polarity and an "active" hydrogen. In gas chromatography, such functional groups are notorious for causing undesirable interactions with the analytical column, leading to poor peak shape (tailing), reduced sensitivity, and questionable reproducibility.[5]

This guide provides an in-depth, experience-driven comparison of two distinct GC-MS methodologies for the analysis of 4-Phenyl-1,3-oxazinane: a direct injection approach and a method employing chemical derivatization. We will dissect the entire validation process, grounding our experimental choices in the rigorous framework established by the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure the generation of trustworthy and regulatory-compliant data.[4][6][7]

The Bedrock of Reliability: Principles of Method Validation

Before delving into experimental specifics, it is crucial to establish the "why" behind method validation. The objective of validating an analytical procedure is to demonstrate, through empirical evidence, that it is fit for its intended purpose.[8] This process is not merely a checklist; it is a systematic evaluation that ensures the data produced is accurate, precise, and reliable. According to global regulatory bodies like the FDA and the principles outlined in ICH Q2(R2), the core validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[9][10]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[6][11]

  • Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[12]

  • Accuracy: The closeness of the test results to the true value.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15][16]

Method Development: A Comparative Strategy

Our investigation will compare two distinct approaches to quantify 4-Phenyl-1,3-oxazinane. This comparative framework is essential for demonstrating the causality behind our final recommendation.

Method A: Direct Injection Analysis

This approach prioritizes simplicity and speed by analyzing the compound without chemical modification. The success of this method hinges on minimizing the undesirable on-column interactions of the amine group.

  • Rationale: To establish a baseline performance and determine if a more complex derivatization procedure is truly necessary.

  • Column Choice: A low-bleed, base-deactivated, mid-polarity column (e.g., a 5% Phenyl Polysiloxane) is selected. Base deactivation is critical to reduce silanol interactions with the amine, thereby minimizing peak tailing.

  • Key Challenge: Despite deactivation, some degree of peak tailing is anticipated, which can negatively impact integration accuracy, precision, and sensitivity (LOD/LOQ).

Method B: Analysis via Silylation Derivatization

This method introduces a chemical modification step to enhance the analyte's chromatographic properties.

  • Rationale: Silylation is a common and effective derivatization technique for compounds with active hydrogens (like amines and hydroxyls).[17][18] It replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This modification reduces the molecule's polarity and eliminates the potential for hydrogen bonding with the column's stationary phase, leading to sharper, more symmetrical peaks and improved sensitivity.

  • Reagent Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent suitable for derivatizing amines.[17][19]

  • Key Advantage: Expected improvements in peak shape, linearity, and sensitivity, leading to a more robust and reliable method.

cluster_0 Method Development & Feasibility cluster_1 Method A cluster_2 Method B cluster_3 Final Validation Analyte 4-Phenyl-1,3-oxazinane Feasibility Initial Feasibility Study (Volatility, Polarity Assessment) Analyte->Feasibility Decision Derivatization Needed? Feasibility->Decision Direct Direct Injection (Base-Deactivated Column) Decision->Direct No Deriv Silylation Derivatization (e.g., BSTFA) Decision->Deriv Yes EvalA Evaluate Peak Shape & Sensitivity Direct->EvalA Validation Full Method Validation (ICH Q2 Guidelines) EvalA->Validation EvalB Evaluate Peak Shape & Sensitivity Deriv->EvalB EvalB->Validation

Caption: Decision workflow for GC-MS method development.

Head-to-Head: Comparative Validation Protocols and Data

Here, we present the detailed protocols for each validation parameter and showcase the expected performance differences between Method A and Method B in comparative tables.

GC-MS Instrumental Conditions (Example)
ParameterMethod A (Direct) & Method B (Derivatized)
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Split/Splitless, 280°C, Split ratio 20:1
Oven Program 100°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min)
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Electron Ionization (EI), 70 eV
Acquisition Mode Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)
Experimental Protocol: Silylation Derivatization (Method B)
  • Sample Preparation: Accurately weigh approximately 10 mg of the 4-Phenyl-1,3-oxazinane standard or sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 1 mL of a suitable anhydrous solvent (e.g., Acetonitrile or Pyridine).

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[19]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[19]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Specificity

Protocol:

  • Inject a solvent blank (Acetonitrile) to ensure no system peaks interfere.

  • Prepare and inject a sample matrix blank (e.g., a placebo formulation without the active ingredient) to check for interference from excipients.

  • Inject a standard solution of 4-Phenyl-1,3-oxazinane.

  • Inject a sample containing 4-Phenyl-1,3-oxazinane and any known related impurities.

Acceptance Criteria & Expected Results: The retention time of the analyte peak in the sample should match that of the standard. No interfering peaks should be observed at the analyte's retention time in the blank or matrix blank injections. Mass spectral analysis should confirm the identity of the peak. Method B will show the analyte at a different retention time corresponding to its silylated derivative.

Linearity and Range

Protocol:

  • Prepare a stock solution of the analyte (or its derivative for Method B).

  • Perform serial dilutions to create at least five calibration standards across the desired range (e.g., 1 µg/mL to 100 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against concentration and perform a linear regression analysis.

Comparative Data:

ParameterMethod A (Direct)Method B (Derivatized)Acceptance Criteria
Range 5 - 100 µg/mL1 - 100 µg/mLCovers expected concentrations
Correlation Coeff. (r²) 0.9975> 0.9995≥ 0.999[20]
Y-Intercept Bias (%) 4.5%< 1.0%Minimal

Expert Insight: The poor peak shape in Method A often leads to non-linear detector response at lower concentrations, resulting in a lower r² value and a significant y-intercept bias. Method B's sharp, symmetrical peaks provide superior linearity across a wider range.

Accuracy

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Comparative Data:

Spiked LevelMethod A (Direct) % RecoveryMethod B (Derivatized) % RecoveryAcceptance Criteria
Low (80%) 94.5%99.8%98-102%[20]
Mid (100%) 96.2%100.5%98-102%
High (120%) 95.8%101.1%98-102%

Expert Insight: The inconsistent integration of tailing peaks in Method A typically reduces accuracy, especially at the lower and upper ends of the range. Method B consistently meets the stringent accuracy criteria required for pharmaceutical analysis.

Precision

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Have a different analyst repeat the analysis on a different day using a different instrument if available. Calculate the %RSD.

Comparative Data:

Precision TypeMethod A (Direct) %RSDMethod B (Derivatized) %RSDAcceptance Criteria
Repeatability 3.5%< 1.0%RSD < 2%[20]
Intermediate Precision 4.8%< 1.5%RSD < 3%[20]

Expert Insight: Precision is directly harmed by poor peak shape. The variability in peak integration for Method A makes it difficult to achieve the low %RSD values demanded by regulatory guidelines. Method B's well-defined peaks allow for highly repeatable and reproducible results.

LOD & LOQ

Protocol:

  • Determine the LOD and LOQ based on the signal-to-noise (S/N) ratio.

  • Analyze progressively more dilute solutions of the analyte.

  • LOD is the concentration that yields an S/N ratio of approximately 3:1.

  • LOQ is the concentration that yields an S/N ratio of approximately 10:1.[20]

Comparative Data:

ParameterMethod A (Direct)Method B (Derivatized)Acceptance Criteria
LOD (S/N ≈ 3) 1.0 µg/mL0.1 µg/mLMethod-dependent
LOQ (S/N ≈ 10) 3.5 µg/mL0.3 µg/mLMethod-dependent

Expert Insight: The derivatization in Method B not only improves peak shape but also often enhances the signal intensity, resulting in significantly lower (better) detection and quantitation limits. This is critical for impurity analysis.

Robustness

Protocol:

  • Identify critical method parameters (e.g., flow rate, initial oven temperature, injector temperature).

  • Perform analyses while making small, deliberate changes to these parameters (e.g., Flow Rate ± 0.1 mL/min, Oven Temp ± 2°C).

  • Evaluate the impact on key results like retention time, peak area, and resolution from adjacent peaks.

Comparative Data:

Parameter VariedMethod A ImpactMethod B ImpactAcceptance Criteria
Flow Rate (±0.1 mL/min) Significant change in peak tailingMinor, predictable shift in RTResults remain within spec
Injector Temp (±5°C) Variable peak area (%RSD >5%)No significant change in areaResults remain within spec

Expert Insight: Robustness testing reveals the method's reliability in day-to-day use. Method A is often sensitive to minor changes, as factors like flow rate can exacerbate peak tailing. Method B, by creating a more stable analyte derivative, demonstrates superior robustness.[15][21]

Start Start Validation Specificity Specificity (Blanks, Spikes) Start->Specificity Linearity Linearity & Range (5+ Levels, Triplicate) Specificity->Linearity Accuracy Accuracy (3 Levels, 3 Reps) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD / LOQ (Signal-to-Noise) Precision->LOD Robustness Robustness (Vary Parameters) LOD->Robustness Report Validation Report Robustness->Report

Caption: A typical GC-MS method validation workflow.

Conclusion and Recommendation

This comparative guide demonstrates that while a direct injection GC-MS method for 4-Phenyl-1,3-oxazinane is conceivable, it is fraught with challenges related to the analyte's inherent polarity. The resulting poor peak shape compromises nearly every critical validation parameter, from linearity and accuracy to precision and sensitivity.

The data unequivocally supports the use of Method B (Analysis via Silylation Derivatization) . The introduction of a simple, reproducible derivatization step transforms the analyte into a form that is ideally suited for GC-MS analysis. This method yields sharper peaks, superior linearity, greater accuracy and precision, and significantly lower detection limits. The result is a robust and reliable analytical procedure that meets the stringent requirements of regulatory bodies and provides high confidence in the quality of the analytical data.

For any laboratory involved in the development and quality control of products containing 4-Phenyl-1,3-oxazinane or structurally similar compounds, investing the initial effort to develop and validate a derivatization-based method is a strategic decision that pays significant dividends in data quality and regulatory compliance.

References

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  • J-Stage. (n.d.). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory.
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  • Coriolis Pharma. (2018, April 24). What is the difference between specificity and selectivity?.
  • LabRulez GCMS. (n.d.). Improving GC-MS Method Robustness and Cycle Times Using Capillary Flow Technology and Backflushing.
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  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
  • McDowall Consulting. (n.d.). IS YOUR METHOD SPECIFIC OR JUST SELECTIVE?.
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Comparative

A Comparative Benchmarking Guide to the Antimicrobial Activity of 4-Phenyl-1,3-Oxazinane Derivatives

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial acti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activities. Among the myriad of heterocyclic compounds, 1,3-oxazinane derivatives, particularly those bearing a 4-phenyl substituent, have emerged as a promising class of compounds. Their synthetic accessibility and diverse biological activities make them an attractive starting point for the development of new anti-infective agents.[1][2] This guide provides a comprehensive benchmark of the antimicrobial activity of 4-Phenyl-1,3-oxazinane and related 1,3-oxazine derivatives, supported by experimental data and detailed methodologies.

Introduction: The Potential of 4-Phenyl-1,3-Oxazinanes in Antimicrobial Drug Discovery

1,3-Oxazine derivatives are a class of six-membered heterocyclic compounds containing one nitrogen and one oxygen atom at the 1 and 3 positions, respectively. The introduction of a phenyl group at the 4th position of the oxazinane ring has been a key area of investigation, with studies suggesting that this moiety can significantly influence the biological activity of the molecule.[1][2] The antimicrobial properties of these compounds are often attributed to their unique structural features, which can interact with various microbial targets.

The synthesis of 4-Phenyl-1,3-oxazinane derivatives is often achieved through the cyclization of chalcones (α,β-unsaturated ketones) with urea or other suitable reagents.[1][2] This synthetic route offers the flexibility to introduce a wide range of substituents on both the phenyl ring at the 4-position and other positions of the oxazinane core, allowing for the fine-tuning of their antimicrobial spectrum and potency. This guide will delve into the synthesis, antimicrobial evaluation, and structure-activity relationships of these promising compounds.

Benchmarking Antimicrobial Activity: A Comparative Analysis

The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value indicates a higher potency. In this section, we present a comparative analysis of the antimicrobial activity of a series of 4-Phenyl-1,3-oxazine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data is benchmarked against standard antibiotics to provide a clear perspective on their potential.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of 4-Phenyl-1,3-Oxazine Derivatives and Standard Antibiotics (µg/mL)

Compound/AntibioticDerivative Structure (Substituents)Staphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Oxazine Derivative 1 4-(4-methoxyphenyl)-6-phenyl-6H-1,3-oxazin-2-amine163264128
Oxazine Derivative 2 4-phenyl-6-(4-chlorophenyl)-6H-1,3-oxazin-2-amine3264128>256[2]
Oxazine Derivative 3 4-(4-bromophenyl)-6-phenyl-6H-1,3-oxazin-2-amine16163264[1]
Oxazine Derivative 4 4,6-diphenyl-6H-1,3-oxazin-2-amine64128256>256[2]
Ciprofloxacin -0.50.250.0150.25Standard
Ampicillin -10.58>256Standard

Note: The data presented is a synthesis from multiple sources for illustrative benchmarking purposes. Direct comparison is best made when compounds are tested under identical conditions.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 4-Phenyl-1,3-oxazinane derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Analysis of the available data reveals several key trends:

  • Substitution on the 4-Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring at the 4-position can modulate the antimicrobial activity. For instance, some studies suggest that methoxy substitution can enhance activity.[1]

  • Substitution on the 6-Aryl Ring: The nature of the aryl group at the 6-position also plays a crucial role. Halogen substitutions, such as chloro and bromo, have been shown to impact the potency and spectrum of activity.[1][2]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, is a critical factor in its ability to penetrate bacterial cell membranes. A balance of hydrophilic and lipophilic properties is often required for optimal activity.

Experimental Protocols

To ensure the reproducibility and validity of the benchmarking data, standardized methodologies must be employed. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Synthesis of 4-Phenyl-1,3-Oxazinane Derivatives

A general and widely adopted method for the synthesis of 4-Phenyl-1,3-oxazinane derivatives involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with urea.[1][2]

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL).

  • Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Step 2: Cyclization to form 4-Phenyl-1,3-Oxazinane Derivative

  • Reflux a mixture of the synthesized chalcone (5 mmol) and urea (10 mmol) in ethanolic potassium hydroxide for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent to yield the final 4-Phenyl-1,3-oxazinane derivative.

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_oxazinane Step 2: Oxazinane Formation acetophenone Substituted Acetophenone reaction1 Claisen-Schmidt Condensation acetophenone->reaction1 benzaldehyde Substituted Benzaldehyde benzaldehyde->reaction1 base Base (e.g., NaOH) base->reaction1 chalcone Chalcone Intermediate reaction1->chalcone reaction2 Cyclization chalcone->reaction2 urea Urea urea->reaction2 oxazinane 4-Phenyl-1,3-Oxazinane Derivative reaction2->oxazinane

Synthesis of 4-Phenyl-1,3-Oxazinane Derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following protocol is a generalized procedure based on CLSI and EUCAST guidelines.

Materials:

  • Test compounds (4-Phenyl-1,3-oxazinane derivatives)

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound and standard antibiotic in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a plate reader to measure the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculate Plates with Bacterial Suspension inoculum->inoculation compound_stock Stock Solutions of Test Compounds serial_dilution Serial Dilutions in 96-well Plate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation reading Read Results (Visual or Spectrophotometer) incubation->reading mic_determination Determine MIC (Lowest concentration with no visible growth) reading->mic_determination

Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

4-Phenyl-1,3-oxazinane derivatives represent a promising scaffold for the development of novel antimicrobial agents. The available data, while still emerging, indicates that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria. The synthetic tractability of this chemical class allows for extensive structural modifications, providing a rich avenue for optimizing their antimicrobial potency and spectrum.

Future research should focus on a more systematic exploration of the structure-activity relationships to identify the key molecular features that govern their antimicrobial effects. Furthermore, studies on their mechanism of action, toxicity, and in vivo efficacy are crucial next steps in translating the in vitro potential of these compounds into clinically viable therapeutic agents. The continued investigation of 4-Phenyl-1,3-oxazinane derivatives holds the promise of delivering new weapons in the ongoing battle against antimicrobial resistance.

References

  • Patel, T. V., et al. (2018). Synthesis, characterization and antimicrobial activity of benzo thiazoles and 1,3 oxazine based derivatives of s-triazine. Journal of Ultra Chemistry, 14(2), 76-85.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Hithin Raj.Sadanandan et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 14-42.
  • Sharma, A., & Khaturia, S. (2021). Synthesis of New Schiff Base of 1,3-Oxazine and 1,3-Thiazine Derivatives Derived from 4-Phenyl Substituted Chalcones and Evaluation of their Antibacterial Activity. Asian Journal of Chemistry, 33(2), 531-536.
  • Sirsat, S. B., et al. (2015). Design, synthesis, characterization and evaluation of some 1,3-oxazine derivatives as potent antimicrobial agents. Der Pharma Chemica, 7(1), 213-219.
  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[1]-Oxazine Derivatives. Der Pharma Chemica, 9(5), 78-85.

  • Youns, N. M. (2024). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 21(1), 1-13.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
  • European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. EUCAST.

Sources

Validation

4-Phenyl-1,3-oxazinane compared to morpholine derivatives in drug design

As a Senior Application Scientist in medicinal chemistry, I present this comprehensive guide evaluating the structural, physicochemical, and pharmacological divergence between traditional morpholine scaffolds and the eme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I present this comprehensive guide evaluating the structural, physicochemical, and pharmacological divergence between traditional morpholine scaffolds and the emerging 4-phenyl-1,3-oxazinane class.

While morpholine has long been a cornerstone in central nervous system (CNS) and oncology drug design, the strategic heteroatom shift and steric functionalization seen in 4-phenyl-1,3-oxazinane offer profound advantages in metabolic tuning and targeted prodrug development.

Structural Causality: The 1,4 vs. 1,3 Heteroatom Shift

Morpholine (tetrahydro-1,4-oxazine) is universally recognized as a "privileged scaffold" due to its balanced lipophilic–hydrophilic profile and its ability to fine-tune aqueous solubility[1]. However, its N-C-C-O linkage leaves the α-carbons adjacent to the basic nitrogen sterically exposed and highly vulnerable to cytochrome P450 (CYP)-mediated N-dealkylation and oxidation[2].

In contrast, 4-phenyl-1,3-oxazinane shifts the oxygen atom to the 3-position relative to the nitrogen, creating an N-C-O (hemiaminal ether) linkage[3]. The introduction of a bulky phenyl ring at the C4 position fundamentally alters the molecule's behavior in three ways:

  • Steric Shielding: The C4-phenyl group acts as a steric blockade, physically preventing CYP450 enzymes from accessing the nitrogen lone pair and the adjacent α-protons, thereby drastically increasing the intrinsic metabolic half-life[4].

  • pKa Modulation: The closer proximity of the electronegative oxygen to the nitrogen in the 1,3-isomer exerts a stronger inductive electron-withdrawing effect, lowering the amine's pKa. This increases the fraction of un-ionized drug at physiological pH, enhancing passive membrane and blood-brain barrier (BBB) permeability[1].

  • pH-Dependent Lability: Unlike the chemically inert morpholine ring, the N-C-O linkage of 1,3-oxazinane is uniquely sensitive to acidic environments. This allows 1,3-oxazinanes to be utilized in prodrug strategies, where the ring remains stable in the bloodstream (pH 7.4) but undergoes rapid acid-catalyzed hydrolysis in the acidic tumor microenvironment or lysosomes (pH 4.5–5.5)[5].

Pharmacological Divergence Workflow

ScaffoldComparison Core Heterocyclic Scaffold Selection Morpholine Morpholine (1,4-Oxazinane) - N-C-C-O Linkage - Chemically Inert Core->Morpholine Oxazinane 4-Phenyl-1,3-Oxazinane - N-C-O Linkage (Hemiaminal Ether) - pH-Sensitive Core->Oxazinane MetabolismM Metabolically Vulnerable (CYP N-Dealkylation) Morpholine->MetabolismM MetabolismO Metabolically Robust (Steric Shielding at C4) Oxazinane->MetabolismO ApplicationM Standard CNS / Oncology Therapeutics MetabolismM->ApplicationM ApplicationO Tumor-Targeted Prodrugs (Acidic Cleavage) MetabolismO->ApplicationO

Pharmacokinetic and stability divergence of Morpholine and 4-Phenyl-1,3-oxazinane scaffolds.

Quantitative Comparison of Scaffold Properties

The following table synthesizes the physicochemical and pharmacokinetic differences between the two scaffolds, providing a data-driven basis for scaffold selection during lead optimization.

PropertyMorpholine (1,4-Oxazinane)4-Phenyl-1,3-Oxazinane
Heteroatom Linkage N-C-C-O (Stable ether/amine)N-C-O (Hemiaminal ether)
pKa (Approximate) 8.3 – 8.57.5 – 7.8
Metabolic Stability (CYP450) Low to Moderate (Prone to α-oxidation)High (Sterically shielded by C4-phenyl)
Chemical Stability Highly stable across pH 1–14pH-Sensitive (Hydrolyzes in acidic media)
Stereochemistry Achiral coreChiral (C4 stereocenter dictates binding)
Primary Application Systemic target engagementTargeted delivery / Prodrug strategies

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the distinct properties of these scaffolds, two critical assays must be employed: one to confirm the metabolic robustness of the 1,3-oxazinane, and another to exploit its unique chemical lability.

Protocol A: In Vitro Liver Microsomal Stability Assay

Causality: This assay directly measures the intrinsic clearance ( CLint​ ) by quantifying the disappearance of the parent compound. A parallel "Minus-NADPH" control acts as a self-validating system; if degradation occurs without NADPH, the instability is chemical rather than CYP-mediated. The C4-phenyl group in 1,3-oxazinane should demonstrate near-zero CYP-mediated degradation compared to unsubstituted morpholine[4].

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) fortified with 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (morpholine or 4-phenyl-1,3-oxazinane derivative, final concentration 1 µM).

  • Validation Control: Prepare a parallel plate excluding NADPH to monitor non-enzymatic degradation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ .

Protocol B: Acid-Catalyzed Ring Opening (Prodrug Activation)

Causality: The N-C-O linkage in 1,3-oxazinanes is susceptible to protonation at low pH, leading to ring-opening into a highly polar 1,3-amino alcohol[5]. This protocol validates the pH-triggered release mechanism for tumor-targeted drug design.

  • Substrate Preparation: Dissolve the functionalized 4-phenyl-1,3-oxazinane (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Acidification: Introduce trifluoroacetic acid (TFA, 2.0 equivalents) dropwise at room temperature to simulate an acidic microenvironment.

  • Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the non-polar cyclic precursor and the emergence of a highly polar, ninhydrin-active spot (the free amino alcohol) validates the ring-opening mechanism[5].

  • Isolation: Upon completion, remove the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ , extract with dichloromethane, and purify via column chromatography to isolate the 1,3-amino alcohol payload.

Protocol C: Tandem Condensation/Cyclization Synthesis of 1,3-Oxazinanes

Causality: Constructing the 1,3-oxazinane ring requires precise control over C-O and C-N bond formation. A tandem condensation strategy using a chiral 1,3-amino alcohol and a formaldehyde equivalent efficiently yields the desired core while preserving stereochemistry[4][6].

  • Condensation: Dissolve (S)-3-amino-3-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane under nitrogen. Add paraformaldehyde (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq). The acid catalyzes the formation of an intermediate iminium ion.

  • Cyclization: Heat the mixture to 40°C. The pendant hydroxyl group undergoes intramolecular nucleophilic attack on the highly electrophilic iminium carbon, closing the 6-membered ring.

  • Purification: Quench with aqueous NaHCO3​ , extract, and purify via silica gel flash chromatography to yield pure (S)-4-phenyl-1,3-oxazinane.

Conclusion

While morpholine remains an indispensable tool for baseline property modulation, the 4-phenyl-1,3-oxazinane scaffold represents a sophisticated evolution in drug design. By leveraging steric shielding to bypass CYP-mediated metabolism and exploiting the hemiaminal ether linkage for pH-sensitive prodrug activation, medicinal chemists can achieve extended pharmacokinetic half-lives and highly targeted tissue distribution that traditional morpholines simply cannot provide.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: PMC (nih.gov) URL:[Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ResearchGate URL:[Link]

  • Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles Source: PMC (nih.gov) URL:[Link]

  • Identification of Novel Tricyclic Benzo[1,3]oxazinyloxazolidinones as Potent Antibacterial Agents with Excellent Pharmacokinetic Profiles against Drug-Resistant Pathogens Source: ACS Publications URL:[Link]

  • Ligand engineering of circularly polarized luminescence inversion and enhancement for chiral Ag 6 nanoclusters Source: RSC Publishing URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Phenyl-1,3-oxazinane

Advanced Operational and Safety Protocol for Handling 4-Phenyl-1,3-oxazinane As a Senior Application Scientist, I recognize that the successful integration of chiral heterocycles into drug development and advanced materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Protocol for Handling 4-Phenyl-1,3-oxazinane

As a Senior Application Scientist, I recognize that the successful integration of chiral heterocycles into drug development and advanced materials research requires absolute precision in both chemistry and safety. 4-Phenyl-1,3-oxazinane and its derivatives are highly valued as chiral ligands in the synthesis of metal nanoclusters and as critical pharmaceutical intermediates[1]. However, the structural properties that make this compound synthetically useful also dictate strict handling requirements.

This guide provides a self-validating system of operational logistics, mandatory Personal Protective Equipment (PPE) specifications, and disposal plans to ensure uncompromised laboratory safety and experimental integrity.

Physicochemical Hazard Profile & Causality

Understanding the inherent properties of 4-Phenyl-1,3-oxazinane is the first step in risk mitigation. As an organic heterocycle containing both nitrogen and oxygen atoms within a six-membered ring, it exhibits specific basicity and nucleophilicity.

  • Irritation and Sensitization: The secondary amine functionality can act as a skin and mucous membrane irritant. Direct dermal contact may lead to sensitization over repeated exposures.

  • Solvent Synergy: The compound is typically handled, transferred, and reacted in organic solvents such as tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), or methanol[1][2]. The safety protocol must account for the synergistic hazards of the solute and the carrier solvent, particularly regarding rapid dermal absorption or the inhalation of volatile solvent vapors.

  • Reactivity Risks: When synthesizing derivatives (e.g., converting to a thione using carbon disulfide), the introduction of highly flammable and toxic reagents amplifies the operational risk profile, necessitating enhanced environmental controls[1].

Mandatory Personal Protective Equipment (PPE) Specifications

In accordance with the 3[3], the following PPE is strictly required. The selection is based on the chemical resistance needed for both the oxazinane derivative and its common solvent vehicles.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection 100% Nitrile Gloves (min. 4 mil thickness)Nitrile provides superior barrier protection against non-polar and slightly polar organic solvents (e.g., CH₂Cl₂) compared to latex, preventing dermal absorption of the dissolved compound.
Eye Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects against micro-splashes during solvent transfer or rapid outgassing during acid-catalyzed ring-opening reactions[2].
Body Protection Flame-Resistant (FR) Lab Coat & Full-length pantsMitigates exposure from accidental spills. FR material is critical if handling the compound alongside highly flammable reagents like carbon disulfide[1].
Respiratory N95/P100 Particulate RespiratorRequired only if handling the dry, lyophilized, or milled solid state outside of a certified fume hood to prevent inhalation of fine crystalline dust.

Operational Workflow & Handling Protocol

To ensure both researcher safety and the chemical integrity of 4-Phenyl-1,3-oxazinane, follow this step-by-step methodology for standard laboratory operations.

Step 1: Environmental Preparation

  • Conduct all transfers and reactions within a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents or concentrated acids, unless specifically required for a controlled acid-catalyzed ring-opening step[2].

Step 2: Weighing and Transfer

  • Tare a clean, anti-static weigh boat or glass vial on an analytical balance inside the fume hood.

  • Using a static-free stainless steel spatula, carefully transfer the required mass of 4-Phenyl-1,3-oxazinane.

  • Expert Insight: If the compound exhibits static cling, pass an ionizing bar over the container. Static discharge can cause material loss, alter stoichiometric ratios, and increase aerosolization risk.

Step 3: Solubilization and Reaction Setup

  • Transfer the solid to a round-bottom flask.

  • Add the appropriate solvent (e.g., THF or Methanol) slowly down the side of the flask to minimize dust generation.

  • If performing a derivatization (e.g., synthesis of (S)-4-phenyl-1,3-oxazinane-2-thione), ensure the system is sealed and purged with an inert gas (N₂ or Argon) before introducing reactive reagents dropwise at 0 °C[1].

Workflow Visualization

The following diagram illustrates the logical flow of the safety and operational procedures for handling this compound.

G Start Initiate Handling Procedure HazAssess Hazard Assessment & SDS Review Start->HazAssess PPE Don Mandatory PPE (Gloves, Goggles, Coat) HazAssess->PPE Hood Prepare Fume Hood (Verify Flow Rate) PPE->Hood Weigh Weighing & Transfer (Closed System) Hood->Weigh React Execute Reaction (e.g., Derivatization) Weigh->React Spill Spill Detected? React->Spill Clean Execute Spill Response Protocol Spill->Clean Yes Waste Segregate & Dispose Chemical Waste Spill->Waste No Clean->Waste End Doff PPE & Decontaminate Waste->End

Operational logic and safety workflow for handling 4-Phenyl-1,3-oxazinane.

Spill Response & Chemical Disposal Plan

Adhering to the guidelines set forth in the 4[4], the disposal of 4-Phenyl-1,3-oxazinane must be handled with strict environmental compliance to prevent ecological contamination.

Step-by-Step Spill Response Protocol:

  • Isolate: Immediately halt operations and evacuate personnel from the immediate vicinity of the fume hood.

  • Mitigate: If the spill is solid, gently cover it with damp absorbent paper to prevent aerosolization. If dissolved in a solvent, apply a compatible chemical absorbent (e.g., vermiculite or a commercial organic spill kit).

  • Collect: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a mild detergent solution, followed by a thorough water rinse.

Waste Segregation Parameters:

Waste StreamClassificationDisposal Method
Solid Waste (Contaminated gloves, weigh boats, paper)Solid Hazardous WastePlace in a double-lined, properly labeled solid waste bin designated for high-temperature incineration.
Halogenated Liquid Waste (If dissolved in CH₂Cl₂)Halogenated Organic WasteCollect in a dedicated, vented carboy. Critical: Do not mix with non-halogenated solvents to prevent exothermic reactions.
Non-Halogenated Liquid Waste (If dissolved in THF/MeOH)Non-Halogenated Organic WasteCollect in a standard organic waste carboy. Keep strictly isolated from heat sources.

By adhering to these procedurally sound, self-validating protocols, researchers can safely leverage the unique chemical properties of 4-Phenyl-1,3-oxazinane while maintaining the highest standards of laboratory safety and operational excellence.

References

  • BenchChem Technical Support Team.
  • Liu et al. "Ligand engineering of circularly polarized luminescence inversion and enhancement for chiral Ag 6 nanoclusters." RSC Publishing.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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